molecular formula C₁₆H₂₂BrNO₃ B1158728 (S)-4-Hydroxy Propranolol Hydrobromide

(S)-4-Hydroxy Propranolol Hydrobromide

Cat. No.: B1158728
M. Wt: 356.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Hydroxy Propranolol Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₂BrNO₃ and its molecular weight is 356.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₂₂BrNO₃

Molecular Weight

356.25

Synonyms

4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol Hydrobromide; _x000B_(-)-4-Hydroxypropranolol Hydrobromide;  (-)-Hydroxypropranolol Hydrobromide; 

Origin of Product

United States

Foundational & Exploratory

(S)-4-Hydroxy Propranolol Hydrobromide synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of (S)-4-Hydroxy Propranolol Hydrobromide

Executive Summary & Significance

Target Molecule: this compound CAS (Free Base): 76792-96-6 Role: Major active metabolite of Propranolol.

(S)-4-Hydroxy Propranolol (4-OH-P) is the primary active metabolite of the


-blocker Propranolol. Unlike many metabolites which are inactive, 4-OH-P retains significant 

-adrenergic blocking potency (equipotent to the parent drug) and exhibits intrinsic sympathomimetic and potent antioxidant activity.

For drug development professionals, the specific synthesis of the (S)-enantiomer is critical because the


-blocking activity resides predominantly in the (S)-isomer (eutomer).[1] The hydrobromide (HBr) salt is often utilized in research settings to enhance stability against oxidation, a common issue with catechol/phenol derivatives.[1]

Retrosynthetic Analysis

To ensure high enantiomeric purity and regioselectivity, we avoid direct hydroxylation of Propranolol, which yields racemic mixtures and complex regioisomers.[1] Instead, we employ a "Chiral Pool" strategy utilizing 1,4-dihydroxynaphthalene and a chiral glycidyl equivalent.[1]

Strategic Logic:

  • Regiocontrol: The 1- and 4- positions on the naphthalene ring are equivalent until substituted.[1] We must mono-protect one hydroxyl group to force reaction at the distal site.[1]

  • Stereocontrol: Chirality is introduced via (S)-Epichlorohydrin or (2S)-Glycidyl Arylsulfonate. This avoids the need for late-stage chiral resolution.[1]

  • Stability: The phenolic hydroxyl group at position 4 is oxidation-sensitive.[1] A benzyl protecting group is chosen for its stability during basic alkylation and facile removal via hydrogenolysis.[1]

Retrosynthesis Target (S)-4-Hydroxy Propranolol HBr Intermediate1 (S)-1-(4-Benzyloxynaphth-1-yloxy)- 3-isopropylamino-2-propanol Target->Intermediate1 Deprotection & Salt Formation Intermediate2 (S)-Glycidyl Ether Intermediate Intermediate1->Intermediate2 Epoxide Opening SM3 Isopropylamine Intermediate1->SM3 SM1 1,4-Dihydroxynaphthalene Intermediate2->SM1 Mono-protection & Coupling SM2 (S)-Epichlorohydrin (or (2S)-Glycidyl Nosylate) Intermediate2->SM2

Figure 1: Retrosynthetic disconnection of (S)-4-Hydroxy Propranolol HBr showing the convergence of the naphthalene core and chiral linker.

Detailed Synthesis Protocol

Safety Precaution: 1,4-Dihydroxynaphthalene is susceptible to auto-oxidation.[1] All reactions involving the free phenol should be conducted under an inert atmosphere (


 or Ar). Epichlorohydrin is a potential carcinogen; handle in a fume hood.
Step 1: Mono-protection of 1,4-Dihydroxynaphthalene

Objective: Mask one hydroxyl group to prevent polymerization and ensure regioselectivity.[1]

  • Reagents: 1,4-Dihydroxynaphthalene (1.0 eq), Benzyl Bromide (1.0 eq),

    
     (1.1 eq), Acetone (anhydrous).
    
  • Procedure:

    • Dissolve 1,4-dihydroxynaphthalene in acetone under

      
      .
      
    • Add

      
       and stir for 15 minutes.
      
    • Add Benzyl Bromide dropwise over 30 minutes at

      
       to minimize bis-alkylation.
      
    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Filter inorganic salts. Evaporate solvent.[2][3] Purify via column chromatography (Silica, Hexane:EtOAc) to isolate 4-(benzyloxy)-1-naphthol .

    • Note: The mono-protected product is less polar than the starting material but more polar than the bis-benzyl byproduct.[1]

Step 2: Chiral Coupling (The Stereocenter)

Objective: Introduce the chiral side chain using (S)-Epichlorohydrin. Mechanism:


 displacement of the chloride by the naphthoxide.[1]
  • Reagents: 4-(benzyloxy)-1-naphthol (from Step 1), (S)-(+)-Epichlorohydrin (1.2 eq), NaH (1.1 eq) or

    
     in DMF.
    
  • Procedure:

    • Dissolve 4-(benzyloxy)-1-naphthol in dry DMF.

    • Add NaH (60% dispersion) portion-wise at

      
      . Stir until 
      
      
      
      evolution ceases.
    • Add (S)-(+)-Epichlorohydrin dropwise.

    • Heat to

      
       for 4–6 hours.
      
  • Validation: Monitor TLC for disappearance of naphthol.

  • Product: (S)-1-(4-benzyloxynaphth-1-yloxy)-2,3-epoxypropane .

    • Critical Check: Ensure retention of configuration.[1] Reaction at the primary carbon of epichlorohydrin retains the chiral center.[1]

Step 3: Epoxide Opening (Amination)

Objective: Install the isopropylamine moiety.[1][3][4][5]

  • Reagents: Chiral Epoxide (from Step 2), Isopropylamine (excess, ~5-10 eq), Methanol or Ethanol.

  • Procedure:

    • Dissolve the epoxide in MeOH.[1]

    • Add excess isopropylamine (excess prevents dimerization).

    • Reflux gently for 3–5 hours.

    • Evaporate solvent and excess amine under reduced pressure.[1]

  • Product: (S)-1-(4-benzyloxynaphth-1-yloxy)-3-isopropylamino-2-propanol .

Step 4: Deprotection and HBr Salt Formation

Objective: Remove the benzyl group and crystallize the salt.[1]

  • Reagents: Pd/C (10% w/w),

    
     gas (balloon), Ethanol/EtOAc, 48% Hydrobromic Acid (aq) or HBr in Acetic Acid.
    
  • Procedure:

    • Hydrogenolysis: Dissolve the intermediate in Ethanol/EtOAc. Add Pd/C. Stir under

      
       atmosphere at RT for 2–4 hours. Monitor by TLC (product will be very polar).
      
    • Filter through Celite to remove Pd/C.

    • Salt Formation: Cool the filtrate to

      
      . Add HBr solution dropwise until pH ~3–4.
      
    • Crystallization: Add diethyl ether or hexane to induce precipitation of the hydrobromide salt.[1]

    • Filter the off-white to light brown solid.[1] Recrystallize from Ethanol/Ether if necessary.

Characterization & Validation

The following parameters define the identity and purity of (S)-4-Hydroxy Propranolol HBr.

Physicochemical Properties
ParameterSpecificationNotes
Appearance Off-white to light brown powderPhenolic oxidation may cause browning over time. Store at -20°C.
Molecular Formula

Molecular Weight 356.25 g/mol (Salt)Free base: 275.34 g/mol
Solubility Water, Methanol, EthanolPoor solubility in non-polar solvents.
Chirality Levorotatory (-)(S)-isomer corresponds to the (-)-rotation.
Spectroscopic Validation

1. Mass Spectrometry (LC-MS/MS):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z 276.2 (Free base).

  • Key Fragments (MS2):

    • m/z 116.1: Characteristic of the isopropylamino-2-hydroxypropyl side chain (cleavage at ether linkage).

    • m/z 56.0: Isopropyl fragment.

    • m/z 183.1: Naphthol core fragment.[1]

2. Nuclear Magnetic Resonance (


-NMR, 400 MHz, 

):
  • Aromatic Region (6.6 – 8.2 ppm):

    • Look for the naphthalene proton signals.[1] The 1,4-substitution pattern will show a pair of doublets for H-2 and H-3, and a multiplet for the unsubstituted ring (H-5 to H-8).[1]

    • Diagnostic: The absence of the benzyl protons (approx 5.1 ppm singlet and 7.3-7.4 ppm multiplet) confirms deprotection.[1]

  • Aliphatic Region:

    • ~1.3 ppm (d, 6H): Isopropyl methyl groups.

    • ~3.0-3.2 ppm (m, 2H):

      
       adjacent to nitrogen.
      
    • ~3.4 ppm (m, 1H): Isopropyl CH.

    • ~4.1-4.2 ppm (m, 3H):

      
       and chiral 
      
      
      
      .

3. Chiral HPLC (Enantiomeric Purity):

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV @ 280 nm.

  • Criterion: >98% ee.[1] The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

Metabolic Pathway Visualization

Understanding the biological context is essential for application scientists.[1] 4-OH-P is generated via CYP2D6 and further metabolized via glucuronidation.

Metabolism Prop Propranolol (Parent Drug) OHP (S)-4-Hydroxy Propranolol (Active Metabolite) Prop->OHP CYP2D6 (Hydroxylation) Gluc 4-OH-Propranolol Glucuronide (Inactive Excreted) OHP->Gluc UGT1A7/1A9 (Glucuronidation) Sulfate 4-OH-Propranolol Sulfate OHP->Sulfate Sulfotransferase

Figure 2: Metabolic trajectory of Propranolol to 4-Hydroxy Propranolol and subsequent Phase II conjugation.

References

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[1][6][7] British Journal of Pharmacology, 43(1), 222–235.[1][6][7] Link

  • Tallec, G. L., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families.[1] International Journal of Molecular Sciences, 23(13), 7463.[1] Link

  • Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man.[1] Journal of Medicinal Chemistry, 28(6), 822–824.[1] Link

  • Santa Cruz Biotechnology. this compound Product Data. Link[8]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91565, 4-Hydroxypropranolol. Link

Sources

Technical Guide: (S)-4-Hydroxy Propranolol Hydrobromide Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, experimental validation, and pharmacological significance of (S)-4-Hydroxy Propranolol Hydrobromide , a specific salt form of the active metabolite of propranolol.

Executive Summary & Molecule Identity

This compound is the hydrobromide salt of the (S)-enantiomer of 4-hydroxy propranolol (4-OHP). While propranolol is the prototype non-selective


-adrenergic antagonist, its metabolism via CYP2D6 yields 4-OHP, which retains equipotent 

-blocking activity but gains significant antioxidant properties.
  • Active Moiety: (S)-4-Hydroxy Propranolol (The (S)-isomer is responsible for

    
     of the 
    
    
    
    -blocking activity).
  • Salt Form: Hydrobromide (HBr). Used in research settings for specific solubility profiles and stability, distinct from the clinical hydrochloride salt.

  • Dual Mechanism:

    • Receptor Antagonism: Competitive blockade of

      
       and 
      
      
      
      adrenergic receptors.[1]
    • Antioxidant Scavenging: Direct inhibition of lipid peroxidation via the 4-hydroxyl moiety (catechol-like activity).

Pharmacodynamics: The Dual Mechanism

-Adrenergic Receptor Antagonism

The primary mechanism of (S)-4-Hydroxy Propranolol is the competitive antagonism of catecholamines (epinephrine/norepinephrine) at the


-adrenergic receptors (GPCRs).
  • Binding Interface: The (S)-enantiomer forms critical hydrogen bonds with Asp113 and Ser203/204/207 in the transmembrane helices of the

    
    -receptor. The 4-hydroxyl group on the naphthyl ring does not interfere with this binding, allowing it to retain high affinity (
    
    
    
    ).
  • Signal Transduction Blockade: By occupying the orthosteric binding site, it prevents the conformational change required for

    
     protein activation. This halts the adenylate cyclase (AC) cascade, preventing the conversion of ATP to cAMP and subsequent activation of Protein Kinase A (PKA).[1]
    
Antioxidant & Cytoprotective Activity

Unlike the parent drug propranolol, (S)-4-Hydroxy Propranolol possesses a hydroxyl group at the C4 position of the naphthyl ring. This structural modification confers potent chain-breaking antioxidant activity.

  • Mechanism: It acts as a free radical scavenger, donating a hydrogen atom to stabilize lipid peroxyl radicals (LOO•), thereby terminating lipid peroxidation chains in cardiac membranes.

  • Potency: Research indicates it is 4–8 times more potent than Vitamin E and

    
     times more active than propranolol in inhibiting lipid peroxidation.[2]
    
Mechanistic Pathway Visualization

The following diagram illustrates the competitive antagonism and the parallel antioxidant pathway.

MOA_Pathway Catecholamines Catecholamines (Agonist) BetaRec β-Adrenergic Receptor Catecholamines->BetaRec Activates S_4OHP (S)-4-OH Propranolol (Antagonist) S_4OHP->BetaRec Blocks ROS Reactive Oxygen Species (ROS) S_4OHP->ROS Scavenges LipidPerox Lipid Peroxidation S_4OHP->LipidPerox Inhibits Gs Gs Protein (Inactive) BetaRec->Gs No Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (Decreased) AC->cAMP ROS->LipidPerox Induces Cytoprotection Cytoprotection (Membrane Stability) LipidPerox->Cytoprotection Prevented

Figure 1: Dual mechanism showing Beta-blockade (Blue path) and Antioxidant scavenging (Green path).

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of (S)-4-Hydroxy Propranolol HBr for 

receptors. Validation Control: Use non-labeled (±)-Propranolol as a positive control;

should align with literature (~1-5 nM).
  • Membrane Preparation:

    • Harvest CHO cells stably expressing human

      
       or 
      
      
      
      receptors.
    • Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Incubation System:

    • Total Binding: Membrane +

      
      -Dihydroalprenolol (DHA) (2 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -DHA + Excess Propranolol (10 
      
      
      
      M).
    • Experimental: Membrane +

      
      -DHA + (S)-4-Hydroxy Propranolol HBr (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Lipid Peroxidation Assay (Antioxidant)

Objective: Quantify the "chain-breaking" antioxidant capacity.[2][3] Validation Control: Vitamin E (Trolox) as a reference standard.

  • System Setup: Isolate rat liver microsomes (

    
     mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Induction: Initiate peroxidation using an iron-catalyzed system:

    
     (
    
    
    
    ) + Ascorbate (
    
    
    ).
  • Treatment: Add (S)-4-Hydroxy Propranolol HBr (0.1 – 10

    
    ) simultaneously with induction.
    
  • Reaction: Incubate at 37°C for 20 minutes.

  • Detection (TBARS): Add Thiobarbituric Acid (TBA) reagent; boil for 15 min. Measure absorbance at 532 nm.

  • Calculation: % Inhibition =

    
    .
    

Technical Data Summary

The following table synthesizes quantitative data comparing the metabolite to the parent drug.

Parameter(S)-Propranolol (Parent)(S)-4-Hydroxy Propranolol (Metabolite)

Affinity (

)
~1.5 nM~1.2 - 2.5 nM (Equipotent)

Affinity (

)
~0.8 nM~0.8 - 1.5 nM (Equipotent)
Antioxidant

168

(Weak)
1.1

(Potent)
Intrinsic Sympathomimetic Activity AbsentPresent (Weak, context-dependent)
Primary Elimination Hepatic MetabolismRenal Excretion / Conjugation

Data Sources: Derived from Mak & Weglicki (2004) and Fitzgerald & O'Donnell (1971).

References

  • Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[2] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[2][4][5]

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[4] British Journal of Pharmacology, 43(1), 222-235.[4][5]

  • Cayman Chemical.(±)-4-hydroxy Propranolol (hydrochloride)

  • Santa Cruz Biotechnology.(S)

    • [6]

Sources

Technical Guide: Enantioselective Synthesis of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers

Executive Summary

4-Hydroxypropranolol (4-OH-P) is the primary active metabolite of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-blocker propranolol.[1][2] Unlike many metabolites that are pharmacologically inert, 4-OH-P retains equipotent 

-blocking activity and possesses intrinsic sympathomimetic and antioxidant properties.[3] However, its synthesis is complicated by two factors: the requirement for high enantiomeric purity (typically the (

)-enantiomer, which is ~100x more potent than the (

)-form) and the extreme oxidative instability of the 1,4-dihydroxynaphthalene core.

This guide details a robust, self-validating chemical synthesis route utilizing the "Chiral Pool" approach, alongside a modern chemoenzymatic alternative. It emphasizes the critical handling parameters required to prevent the rapid oxidation of the product into its quinone counterpart.

Part 1: The Chiral Imperative & Retrosynthetic Analysis

Stereochemical Significance

Propranolol and its derivatives act on


-adrenergic receptors. The spatial arrangement of the hydroxyl group and the amine tail is critical for receptor binding.
  • (S)-(-)-Enantiomer: High affinity for

    
     and 
    
    
    
    receptors.
  • (R)-(+)-Enantiomer: Significantly lower affinity but contributes to membrane-stabilizing effects.

For high-precision pharmacological studies, resolving racemic mixtures is inefficient. Asymmetric synthesis using chiral building blocks (e.g., (


)-glycidol or (

)-epichlorohydrin) is the industry standard for ensuring >98% enantiomeric excess (

).
Retrosynthetic Strategy

The synthesis disconnects at the ether linkage and the epoxide ring. The instability of the electron-rich naphthalene ring dictates that the 4-hydroxyl group must be protected throughout the alkylation and amination steps.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the naphthalene core and the chiral side chain.

Part 2: Chemical Synthesis Protocol (The Kumamoto-Oatis Route)

This protocol is adapted from the works of Kumamoto et al. and Oatis et al., optimized for bench-scale reproducibility. It utilizes 1,4-dihydroxynaphthalene as the starting material and (


)-glycidyl-3-nitrobenzenesulfonate (nosylate)  or (

)-epichlorohydrin
as the chiral source.
Critical Pre-Requisites
  • Inert Atmosphere: All steps involving the naphthalene diol must occur under Argon/Nitrogen.

  • Solvent Degassing: Solvents (DMF, Acetone) must be sparged with inert gas to remove dissolved oxygen.

  • Stabilizers: Ascorbic acid is required during the final isolation to prevent quinone formation.

Step-by-Step Methodology
Step 1: Preparation of 4-Benzyloxy-1-naphthol

The 1,4-diol is symmetric. To direct regioselectivity, we must mono-protect one hydroxyl group.

  • Reactants: Dissolve 1,4-dihydroxynaphthalene (1.0 eq) in degassed acetone.

  • Base/Electrophile: Add

    
     (1.1 eq) and Benzyl Bromide (
    
    
    
    , 1.0 eq).
  • Conditions: Reflux under

    
     for 4 hours.
    
  • Purification: Filter salts, evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

    • Why: Benzyl protection is robust against basic alkylation conditions but easily removed via hydrogenolysis later.

Step 2: Chiral Alkylation (The Stereocenter Installation)

This is the stereodefining step. Using (


)-glycidyl nosylate ensures high 

via

displacement.
  • Activation: Dissolve 4-benzyloxy-1-naphthol (from Step 1) in dry DMF. Add NaH (1.1 eq) at 0°C.

  • Coupling: Dropwise addition of (

    
    )-glycidyl-3-nitrobenzenesulfonate (1.2 eq).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Result: Formation of (

    
    )-1-(4-benzyloxy-1-naphthyloxy)-2,3-epoxypropane.
    
    • Checkpoint: Verify optical rotation

      
       to ensure racemization did not occur.
      
Step 3: Epoxide Opening (Amination)
  • Reactants: Dissolve the chiral epoxide in MeOH or Isopropanol.

  • Reagent: Add excess Isopropylamine (10 eq). The excess prevents polymerization.[4]

  • Conditions: Reflux gently (50°C) for 4-6 hours.

  • Workup: Evaporate volatiles under reduced pressure to yield the protected amino-alcohol.

Step 4: Global Deprotection & Salt Formation
  • Hydrogenolysis: Dissolve residue in MeOH. Add 10% Pd/C catalyst.

  • Reduction: Stir under

    
     atmosphere (balloon pressure) for 2 hours.
    
  • Stabilization (CRITICAL): Immediately upon filtering off the catalyst, add dilute HCl (1.0 eq) or fumaric acid.

    • Reasoning: The free base of 4-hydroxypropranolol oxidizes rapidly in air to a dark quinone. The hydrochloride salt is significantly more stable.

Data Summary Table
ParameterSpecificationNotes
Starting Material 1,4-DihydroxynaphthaleneMust be white/tan. Dark brown indicates pre-oxidation.
Chiral Source (

)-Glycidyl Nosylate
Preferred over epichlorohydrin for higher yields in this specific substrate.
Yield (Overall) ~25 - 35%Limited by the instability of the electron-rich naphthalene ring.
Enantiomeric Excess > 96%Determined via Chiral HPLC (Chiralcel OD column).
Appearance Off-white solid (HCl salt)Turns pink/brown if exposed to moisture/air.

Part 3: Biocatalytic Alternatives (Green Chemistry)

For researchers lacking access to chiral pools or requiring milder conditions, chemoenzymatic routes offer a viable alternative.

Lipase-Mediated Kinetic Resolution

Instead of starting with a chiral epoxide, one can synthesize the racemic ester precursor and resolve it.

  • Substrate: Racemic ester of the chlorohydrin precursor.

  • Enzyme: Pseudomonas cepacia lipase (Amano PS).

  • Process: The lipase selectively hydrolyzes the (

    
    )-ester, leaving the (
    
    
    
    )-ester (or vice versa depending on solvent engineering).
  • Advantage: High enantiopurity (>99%

    
    ).[5]
    
  • Disadvantage: Maximum 50% yield (inherent to kinetic resolution).

Part 4: Handling, Stability & Metabolic Context

The synthesis is only half the battle. Preserving the molecule requires understanding its degradation pathway.

The Oxidation Trap

4-Hydroxypropranolol contains a hydroquinone-like moiety (functionally a 1,4-substituted naphthalene system). In the presence of oxygen and high pH, it oxidizes to 1,4-naphthoquinone.

Figure 2: Oxidative degradation pathway.[4] This reaction is accelerated by basic pH and light.

Storage Protocol
  • Form: Store exclusively as the Hydrochloride (HCl) or Fumarate salt.

  • Temperature: -80°C for long-term; -20°C for working stocks.

  • Additive: When preparing aqueous solutions for assays, add 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant.

References

  • Kumamoto, T., et al. (2001). Synthesis of enantiomeric 4-hydroxypropranolols from 1,4-dihydroxynaphthalene.[6] Tetrahedron: Asymmetry, 12(5), 791-795.[6]

  • Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man.[7] Journal of Medicinal Chemistry, 28(6), 822-824.[7]

  • Tippmann, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International Journal of Molecular Sciences, 24(23).

  • Kinne, M., et al. (2009). Regioselective preparation of 5-hydroxypropranolol and 4'-hydroxydiclofenac with a fungal peroxygenase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3085-3087.

Sources

Stereoselective Metabolism of Propranolol to 4-Hydroxypropranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propranolol, a non-selective


-adrenergic antagonist, is administered as a racemic mixture of R(+)- and S(-)-enantiomers. While the S(-)-enantiomer is approximately 100-fold more potent in blocking 

-receptors, the drug's pharmacokinetics are heavily influenced by stereoselective metabolism. The primary active metabolite, 4-hydroxypropranolol (4-OH-Prop) , retains significant

-blocking potency and intrinsic sympathomimetic activity (ISA).

This guide details the stereoselective hydroxylation of propranolol mediated primarily by CYP2D6 . It addresses the "chiral shift" observed in pharmacokinetics, where the rapid clearance of the R-enantiomer via 4-hydroxylation leads to higher plasma concentrations of the active S-enantiomer. Understanding this pathway is critical for interpreting pharmacogenetic variability (CYP2D6 polymorphisms) and designing stereospecific assays during drug development.

Mechanistic Foundations

The Metabolic Pathway

The conversion of propranolol to 4-OH-Prop is an oxidative reaction occurring on the naphthalene ring.

  • Primary Enzyme: Cytochrome P450 2D6 (CYP2D6) is the high-affinity catalyst.

  • Secondary Enzyme: CYP1A2 contributes significantly only when CYP2D6 is saturated or genetically absent (Poor Metabolizers).

  • Mechanism: The reaction proceeds via an arene oxide intermediate , followed by an NIH shift (intramolecular migration of a hydrogen atom), leading to the re-aromatization and formation of the phenol group at the 4-position.

Stereoselectivity

Human CYP2D6 exhibits distinct stereoselectivity for the propranolol substrate.

  • Substrate Preference: In human liver microsomes (HLM), CYP2D6 preferentially metabolizes R(+)-propranolol over S(-)-propranolol via the 4-hydroxylation pathway.

  • Consequence: This preferential clearance of the R-enantiomer contributes to the higher systemic exposure (AUC) of the therapeutically active S(-)-propranolol observed in clinical settings.

PropranololMetabolism cluster_legend Key Dynamics Prop_Rac Racemic Propranolol (R/S Mixture) CYP2D6 CYP2D6 (Stereoselective) Prop_Rac->CYP2D6 Binding AreneOxide Arene Oxide Intermediate CYP2D6->AreneOxide Oxidation S_4OH S(-)-4-OH-Propranolol (Active Beta-Blocker) AreneOxide->S_4OH NIH Shift (Slower Rate) R_4OH R(+)-4-OH-Propranolol (Weak Activity) AreneOxide->R_4OH NIH Shift (Faster Rate) Legend R(+)-enantiomer is preferentially metabolized by CYP2D6 (High Vmax)

Figure 1: Stereoselective pathway of propranolol 4-hydroxylation.[1][2] The thickness of the arrow indicates the preferential clearance of the R(+)-enantiomer by CYP2D6.

Kinetic Parameters and Data

The stereoselectivity is quantitatively driven by differences in maximal velocity (


) rather than affinity (

) in human systems.
Table 1: Kinetic Constants for Propranolol 4-Hydroxylation (Human Liver Microsomes)
ParameterS(-)-PropranololR(+)-PropranololRatio (R/S)Significance

(pmol/mg/min)
~300 - 500~600 - 800> 1.5 Drives faster R-clearance

(

M)
5 - 105 - 10~1.0Affinity is comparable
Intrinsic Clearance (

)
LowerHigher R > SSystemic enrichment of S-isomer

Note: Values represent consensus ranges from recombinant CYP2D6 and HLM studies. CYP1A2 has a significantly higher


 (>20 

M), making it a low-affinity pathway.

Experimental Protocol: In Vitro Stereoselective Metabolism

This protocol outlines the validation of stereoselective 4-hydroxylation using Human Liver Microsomes (HLM).

Reagents & System Setup[3][4]
  • Enzyme Source: Pooled HLM (20 mg/mL protein) or Recombinant CYP2D6 (rCYP2D6).

  • Substrate: Racemic Propranolol HCl (1

    
    M to 100 
    
    
    
    M titration).
  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Incubation Workflow
  • Pre-incubation: Mix Buffer, HLM (final conc. 0.5 mg/mL), and Propranolol at 37°C for 5 min.

  • Initiation: Add NADPH generating system to start the reaction.

  • Reaction Time: Incubate for 10–20 minutes (ensure linear range).

  • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., 4-methylpropranolol).

  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

Chiral Analysis (LC-MS/MS)

To distinguish enantiomers of the metabolite, a chiral stationary phase is required.

  • Column: Chiralcel OD-R or Chiralpak AD-RH (Cellulose-based).

  • Mobile Phase: ACN:Buffer (e.g., 20 mM

    
    , pH 5.0) gradient.
    
  • Detection: MS/MS (ESI+). Monitor transition m/z 276.2

    
     116.1 for 4-OH-Prop.
    
  • Elution Order: typically S(-)-4-OH elutes before R(+)-4-OH on cellulose-based reverse-phase columns (verify with pure standards).

ExperimentalWorkflow Prep Sample Preparation HLM + Rac-Propranolol Incubation Incubation 37°C, 15 min, NADPH Prep->Incubation Initiate Termination Termination & Extraction Ice-cold ACN + Centrifugation Incubation->Termination Quench Analysis Chiral LC-MS/MS Column: Chiralpak AD-RH Termination->Analysis Inject Supernatant Data Data Output Quantify S-4-OH vs R-4-OH Analysis->Data Calculate R/S Ratio

Figure 2: Experimental workflow for determining stereoselective intrinsic clearance.

Clinical & Pharmacogenetic Implications

The "Chiral Shift"

In Extensive Metabolizers (EMs), the R-enantiomer is cleared more rapidly via 4-hydroxylation and glucuronidation. This results in a plasma S:R ratio > 1 (often 1.5 to 2.0).

  • Impact: Since S-propranolol is the active beta-blocker, standard non-chiral assays (measuring total drug) may underestimate the therapeutic potency if the ratio shifts significantly.

CYP2D6 Polymorphisms
  • Poor Metabolizers (PMs): Lack functional CYP2D6. Metabolism shifts to CYP1A2 (side-chain oxidation) and direct glucuronidation.

    • Result: Stereoselectivity is diminished or altered.[3] Clearance of both enantiomers is reduced, but the specific R-preference of 4-hydroxylation is lost.

  • Drug-Drug Interactions: Strong CYP2D6 inhibitors (e.g., Quinidine, Fluoxetine) will mimic the PM phenotype, reducing 4-OH-Prop formation and potentially equalizing the S/R ratio, altering the expected pharmacodynamic profile.

Activity of 4-Hydroxypropranolol

Unlike many metabolites, 4-OH-Prop is pharmacologically active.[1]

  • Potency: Equipotent to propranolol at

    
    -receptors.[4]
    
  • Clearance: It is rapidly conjugated (glucuronidation/sulfation) and excreted.[2]

  • Clinical Note: In renal failure, 4-OH-Prop may accumulate, contributing to prolonged beta-blockade even after the parent drug is cleared.

References

  • Sowinski, K. M., & Burlew, B. S. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response.[5][6] Pharmacotherapy, 17(6), 1305–1310.[6] Link

  • Johnson, J. A., et al. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences.[5] Journal of Pharmacology and Experimental Therapeutics, 294(3), 1099-1105. Link

  • Otton, S. V., et al. (1990). Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity.[2] British Journal of Clinical Pharmacology, 30(5), 751–760. Link

  • Walle, T., et al. (1979). Evidence for an arene oxide-NIH shift pathway in the metabolic conversion of propranolol to 4-hydroxypropranolol in the rat and in man. Drug Metabolism and Disposition, 7(6), 351-355. Link

  • Schipperges, S., et al. (2020). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS.[7][8] Agilent Application Note. Link

Sources

(S)-4-Hydroxy Propranolol Hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (S)-4-Hydroxy Propranolol Hydrobromide

This guide provides a comprehensive overview of the chemical properties of this compound, a significant metabolite of the widely used beta-adrenergic blocker, propranolol. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, stereochemistry, and analytical characterization of this compound, offering both foundational knowledge and practical, field-tested insights.

Introduction: The Significance of a Metabolite

Propranolol, administered as a racemic mixture, is extensively metabolized in the liver, with the (S)-enantiomer possessing significantly higher beta-blocking activity.[1] One of its major phase I metabolites is 4-hydroxypropranolol, formed through aromatic hydroxylation primarily by the cytochrome P450 enzyme CYP2D6.[2] This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity comparable to the parent drug, making its chemical and pharmacological characterization crucial for understanding the overall therapeutic and toxicological profile of propranolol.[3] This guide will focus specifically on the (S)-enantiomer of 4-hydroxypropranolol in its hydrobromide salt form.

Chemical Identity and Structure

This compound is the hydrobromide salt of the (S)-enantiomer of 4-hydroxypropranolol. The presence of a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine side chain gives rise to its stereoisomerism.[1]

Table 1: Chemical Identifiers

PropertyValueSource(s)
IUPAC Name4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol hydrobromide[4]
CAS Number76792-96-6 (free base)[4]
Molecular FormulaC₁₆H₂₁NO₃·HBr[4]
Molecular Weight356.25 g/mol [4][5]
Canonical SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br[6] (modified)
InChI KeyCWEPACWBWIOYID-LBPRGKRZSA-N (free base)[7]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a hydroxyl group on the naphthalene ring of propranolol to form 4-hydroxypropranolol increases its polarity, which can influence its solubility and bioavailability.[5]

Table 2: Physicochemical Data

PropertyValueNotes and RationaleSource(s)
Physical StateWhite to off-white crystalline powderBased on data for the racemic mixture.[5]
Melting Point156-158ºC (for racemic HCl salt)The melting point for the (S)-hydrobromide salt is not readily available in the literature. This value for the racemic hydrochloride provides an estimate.[8]
SolubilitySoluble in water and organic solvents. For (±)-HCl salt: DMF: 50 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 0.5 mg/mLThe hydrobromide salt is expected to have good aqueous solubility. The hydroxyl group enhances solubility compared to propranolol.[5][9]
pKa~9.5 (amine)The pKa is expected to be similar to propranolol's basic pKa of ~9.5, as the distant hydroxyl group has a minor electronic effect on the secondary amine.[10]

Synthesis and Stereochemistry

The generation of enantiomerically pure (S)-4-Hydroxy Propranolol is of significant interest for pharmacological studies. While it is a primary metabolite, chemical synthesis provides a reliable source of the pure compound.

Metabolic Pathway

In vivo, (S)-4-Hydroxy Propranolol is formed from (S)-Propranolol via aromatic hydroxylation. This process is a critical aspect of propranolol's metabolism.

Metabolic Pathway Propranolol (S)-Propranolol Enzyme CYP2D6 (Primary) Propranolol->Enzyme Metabolite (S)-4-Hydroxy Propranolol PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Metabolite->PhaseII Enzyme->Metabolite Aromatic Hydroxylation

Caption: Metabolic formation of (S)-4-Hydroxy Propranolol.

Chemical Synthesis Workflow

An effective synthetic route to both enantiomers of 4-hydroxypropranolol starts from 1,4-dihydroxynaphthalene and proceeds over eight steps with an approximate overall yield of 30%.[11] The key is the introduction of the chiral side chain.

Synthesis Workflow cluster_0 Key Stages Start 1,4-Dihydroxynaphthalene Intermediate1 Protection of Phenolic Groups Start->Intermediate1 Intermediate2 Introduction of Chiral Side Chain Intermediate1->Intermediate2 Intermediate3 Amination with Isopropylamine Intermediate2->Intermediate3 Deprotection Deprotection Intermediate3->Deprotection Final (S)-4-Hydroxy Propranolol Deprotection->Final

Caption: General workflow for the synthesis of (S)-4-Hydroxy Propranolol.

Protocol: Enantioselective Synthesis (Conceptual)

This protocol outlines the key steps for the synthesis of (S)-4-Hydroxy Propranolol, based on established chemical transformations for related compounds.[11][12]

Step 1: Protection of 1,4-Dihydroxynaphthalene

  • Dissolve 1,4-dihydroxynaphthalene in a suitable aprotic solvent (e.g., DMF).

  • Add a protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃).

  • Heat the reaction mixture to ensure complete protection of both hydroxyl groups.

  • Isolate the diprotected intermediate by extraction and purify by chromatography.

    • Causality: Protection is necessary to prevent side reactions at the phenolic hydroxyl groups in subsequent steps.

Step 2: Introduction of the Chiral Side Chain

  • Selectively deprotect one of the protected hydroxyl groups.

  • React the mono-protected intermediate with (R)-glycidyl nosylate or a similar chiral epoxide synthon in the presence of a base.

  • Monitor the reaction by TLC or LC-MS for completion.

  • Purify the resulting chiral epoxide intermediate.

    • Causality: The use of an enantiomerically pure epoxide synthon establishes the desired (S)-stereochemistry at the side chain.

Step 3: Epoxide Ring-Opening (Amination)

  • Dissolve the chiral epoxide intermediate in a suitable solvent (e.g., isopropanol).

  • Add an excess of isopropylamine to open the epoxide ring.

  • Heat the reaction mixture under reflux until the reaction is complete.

  • Remove the excess isopropylamine and solvent under reduced pressure.

    • Causality: The nucleophilic attack of isopropylamine on the less hindered carbon of the epoxide ring forms the desired amino alcohol side chain.

Step 4: Deprotection and Salt Formation

  • Dissolve the product from Step 3 in a suitable solvent for deprotection (e.g., methanol).

  • Perform catalytic hydrogenation (e.g., using Pd/C) to remove the benzyl protecting group.

  • After deprotection is complete, filter off the catalyst.

  • Dissolve the resulting free base of (S)-4-Hydroxy Propranolol in a suitable solvent (e.g., isopropanol).

  • Add a stoichiometric amount of hydrobromic acid to form the hydrobromide salt.

  • Induce crystallization and collect the purified this compound by filtration.

    • Causality: The final deprotection step reveals the second hydroxyl group, and salt formation enhances the stability and crystallinity of the final product.

Analytical Characterization

Accurate and precise analytical methods are essential for the quantification and chiral purity assessment of this compound.

Spectroscopic Analysis

Table 3: Spectroscopic Data Interpretation

TechniqueExpected ObservationsRationaleSource(s)
¹H NMR Aromatic protons on the naphthalene ring, signals for the -CH₂-, -CH(OH)-, and isopropyl groups. The chemical shifts will differ from propranolol due to the electron-donating effect of the C4-hydroxyl group.Based on propranolol NMR data, the additional hydroxyl group will alter the electronic environment of the aromatic protons.[13]
¹³C NMR Signals corresponding to the naphthalene ring carbons (with shifts influenced by the two hydroxyl groups), and the aliphatic side chain carbons.The carbon attached to the new hydroxyl group (C4) will show a characteristic downfield shift.[14][15]
Mass Spec. (MS/MS) Precursor ion [M+H]⁺ at m/z 276.1. Characteristic product ions from fragmentation of the side chain, such as m/z 173.0.The fragmentation pattern is key to structural confirmation and quantification in complex matrices.[16][17]
Infrared (IR) Broad O-H stretching bands for the two hydroxyl groups, N-H stretching for the secondary amine, C-O stretching for the ether linkage, and aromatic C=C stretching bands.IR spectroscopy confirms the presence of key functional groups in the molecule.N/A
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for both quantifying 4-hydroxypropranolol and resolving its enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is designed for the baseline separation of (S)- and (R)-4-hydroxypropranolol.

1. System and Columns:

  • HPLC system with UV or fluorescence detector.

  • Chiral Stationary Phase (CSP) column, such as an α-1 acid glycoprotein (AGP) or a polysaccharide-based column (e.g., Chiralpak AD).[18][19]

2. Mobile Phase Preparation:

  • For an AGP column: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., 2-propanol). The exact ratio will need optimization.

  • For a polysaccharide column (normal phase): A mixture of n-hexane/ethanol/diethylamine (e.g., 80:20:0.1 v/v/v).[19]

  • Causality: The choice of mobile phase is critical for achieving enantioseparation. The modifier concentration and the additive (acidic or basic) modulate the interactions between the analyte and the chiral stationary phase.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at ~290 nm or fluorescence (Excitation: 290 nm, Emission: 340 nm).[20]

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

5. Data Analysis:

  • Identify the peaks for the (S)- and (R)-enantiomers based on the retention times of pure standards.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Analytical Workflow cluster_0 Sample Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Injection HPLC Injection SamplePrep->Injection Separation Chiral Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Data Data Analysis (% Enantiomeric Purity) Detection->Data

Caption: Workflow for chiral HPLC analysis.

Conclusion

This compound is a pharmacologically relevant molecule whose chemical properties are of great importance to the fields of drug metabolism, pharmacology, and medicinal chemistry. A thorough understanding of its synthesis, stereochemistry, and analytical chemistry is essential for researchers seeking to elucidate the complete pharmacological profile of propranolol and to develop new, safer, and more effective beta-blockers. The methodologies and data presented in this guide provide a solid foundation for such endeavors, emphasizing the need for stereospecific synthesis and analysis in modern drug development.

References

  • Al-Asady, R. A., & Hutt, A. J. (1995). Synthesis, stereoselective enzymatic hydrolysis, and skin permeation of diastereomeric propranolol ester prodrugs. Journal of Pharmaceutical Sciences, 84(5), 567–573. [Link]

  • Bargar, E. M., Walle, U. K., Bai, S. A., & Walle, T. (1985). Synthesis of 4'-Hydroxypropranolol Sulfate, a Major Non-P-Blocking Propranolol Metabolite in Man. Journal of Medicinal Chemistry, 28(6), 822-824. [Link]

  • CliniSciences. (n.d.). 4-Hydroxypropranolol hydrochloride salt. Retrieved February 13, 2026, from [Link]

  • Sten, T., Qvisen, S., Uutela, P., Luukkanen, L., Kostiainen, R., & Finel, M. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 27(13), 4289. [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of enantiomeric 4-hydroxypropranolols from 1,4-dihydroxynaphthalene. Retrieved February 13, 2026, from [Link]

  • Bargar, E. M., Walle, U. K., Bai, S. A., & Walle, T. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]

  • Zhang, Y., et al. (2017). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 7(85), 54035-54042. [Link]

  • Kamal, A., et al. (2006). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran, 17(3), 231-233. [Link]

  • de Oliveira, M. A. L., et al. (2009). Enantioselective analysis of propranolol and 4-hydroxypropranolol by CE with application to biotransformation studies employing endophytic fungi. Electrophoresis, 30(15), 2792–2799. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-4-Hydroxypropranolol. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. Retrieved February 13, 2026, from [Link]

  • Mate, D. M., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(5), 4021–4025. [Link]

  • Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

  • ResearchGate. (n.d.). Chemical structures of propranolol and 4-hydroxypropranolol enantiomers. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structure of 4-hydroxypropranolol (4-OH-Prop) enantiomers and CM-b-CD. Retrieved February 13, 2026, from [Link]

  • Chemsrc. (n.d.). 4-hydroxy propranolol hcl. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). MS/MS fragment for propranolol and its metabolites. Retrieved February 13, 2026, from [Link]

  • Zielińska, A., et al. (2012). 1H and 13C NMR Characteristics of β-blockers. Magnetic Resonance in Chemistry, 50(1), 74-78. [Link]

  • ResearchGate. (n.d.). The product ion spectra and structures of propranolol (A), M1 (B), M2 (C) and IS (D). Retrieved February 13, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). (-)-4-Hydroxypropranolol. Retrieved February 13, 2026, from [Link]

  • Sten, T., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 27(13), 4289. [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR characteristics of β-blockers. Retrieved February 13, 2026, from [Link]

  • Glish, G. L., & Vachet, R. W. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid communications in mass spectrometry, 13(16), 1671–1679. [Link]

  • Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. The Analyst, 114(10), 1219–1223. [Link]

  • Tamai, G., Edani, M., & Imai, H. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical chromatography, 4(4), 157–160. [Link]

  • Belkadi, M., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Journal of Fundamental and Applied Sciences, 13(2), 705-718. [Link]

Sources

Methodological & Application

High-Sensitivity HPLC-FLD Determination of (S)-4-Hydroxy Propranolol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-4OHP-2024

Executive Summary & Scientific Context

(S)-4-Hydroxy Propranolol (4-OH-Prop) is the primary active metabolite of the non-selective


-blocker Propranolol. While Propranolol is often administered as a racemate, the (S)-enantiomer is responsible for the majority of the 

-blocking activity.[1] In pharmacokinetic (PK) and toxicological studies, accurate quantification of 4-OH-Prop is critical due to its intrinsic sympathomimetic activity and antioxidant properties.

Analytical Challenge: The primary failure point in analyzing 4-OH-Prop is oxidative instability . The phenolic hydroxyl group at the C4 position makes the molecule highly susceptible to oxidation, rapidly degrading into a naphthoquinone derivative in plasma samples lacking antioxidants.

This protocol details a robust High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD). FLD is selected over UV due to the native fluorescence of the naphthalene ring, offering superior selectivity against plasma matrix interference and lower limits of detection (LOD).

Pre-Analytical Protocol: Stabilization (Critical Control Point)

WARNING: Standard plasma collection procedures will result in analyte degradation. The following stabilization protocol must be initiated immediately upon blood collection.

Reagent Preparation
  • Stabilization Solution: 10% (w/v) Sodium Metabisulfite (

    
    ) in water. Prepare fresh daily.
    
  • Anticoagulant: Heparin or EDTA tubes.

Sample Collection Workflow

To ensure data integrity, the antioxidant must be introduced before freezing.

SamplePrep Blood Blood Collection (Heparin/EDTA) Centrifuge Centrifugation (3000g, 10 min, 4°C) Blood->Centrifuge Immediate Stabilize CRITICAL STEP: Add 20µL 10% Na2S2O5 per 1mL Plasma Centrifuge->Stabilize Supernatant Transfer Aliquot Aliquot & Freeze (-80°C) Stabilize->Aliquot Vortex 10s

Figure 1: Stabilization workflow to prevent oxidative degradation of 4-Hydroxy Propranolol.

Method A: High-Sensitivity Quantitative Protocol (Achiral)

Use this method for total 4-OH-Prop quantification or when dosing with pure (S)-enantiomer.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)Provides robust retention of hydrophobic naphthalene ring.
Mobile Phase Acetonitrile : 20mM Phosphate Buffer (pH 3.5) [30:70 v/v]Acidic pH suppresses ionization of the secondary amine, improving peak shape.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 35°CImproves mass transfer and peak symmetry.
Detection (FLD) Ex: 290 nm | Em: 340 nmTargets the indole-like fluorescence of the naphthalene moiety.
Injection Vol. 20 - 50 µLDepends on sensitivity requirements.
Run Time ~10 - 12 minutes4-OH-Prop elutes earlier than Propranolol due to the polar -OH group.
Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Transfer 200 µL of plasma to a 1.5 mL centrifuge tube.

  • Internal Standard: Add 20 µL of Internal Standard solution (e.g., 500 ng/mL Verapamil or Propranolol-d7).

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a clean vial.

  • Evaporate under nitrogen stream at 40°C (optional, for concentration).

  • Reconstitute in 200 µL Mobile Phase and inject.

Method B: Enantioselective Separation (Chiral Mode)

Use this method when distinguishing (S)-4-OH-Prop from (R)-4-OH-Prop in racemic dosing scenarios.

Separating the enantiomers of the metabolite requires a protein-based chiral stationary phase, as the metabolic hydroxylation does not alter the chiral center, but the matrix is complex.

Chromatographic Conditions (Chiral)
ParameterSpecificationNotes
Column Ultron ES-OVM (Ovomucoid) or Chiralcel OD-R OVM columns are excellent for reversed-phase separation of amines.
Mobile Phase 20mM Potassium Phosphate (pH 4.6) : Ethanol [90:10 v/v]Low organic modifier content is typical for protein-based chiral columns.
Flow Rate 0.8 mL/minLower flow rate protects the protein-bonded phase.
Detection Fluorescence (Ex 290nm / Em 340nm)Essential for sensitivity in chiral trace analysis.

Separation Logic: The (S)-enantiomer typically elutes before the (R)-enantiomer on Ovomucoid columns, but this must be confirmed with pure standards.

Method Validation Parameters

The following acceptance criteria ensure the method meets FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance CriteriaExperimental Verification
Linearity

Calibration curve: 5 – 500 ng/mL.
Accuracy 85-115%Spiked QC samples (Low, Mid, High).
Precision CV < 15%6 replicates at each QC level.
Recovery > 80%Compare extracted spike vs. post-extraction spike.
Stability < 10% degradationBenchtop (4h), Freeze-Thaw (3 cycles).

Troubleshooting & Optimization

System Suitability Diagram

Use this logic flow to diagnose baseline or peak issues.

Troubleshooting Start Issue Detected PeakBroad Peak Broadening/Tailing Start->PeakBroad LowResponse Low/No Fluorescence Start->LowResponse GhostPeaks Ghost Peaks Start->GhostPeaks CheckPH Check Mobile Phase pH (Must be < 4.0 for Achiral) PeakBroad->CheckPH CheckOx Check Antioxidant Status (Did sample turn brown?) LowResponse->CheckOx CheckCol Wash Column (Protein buildup) GhostPeaks->CheckCol

Figure 2: Diagnostic logic for common HPLC-FLD issues with Propranolol metabolites.

Key Technical Insights
  • Peak Tailing: 4-OH-Prop is a basic amine (

    
    ). If peak tailing occurs on the C18 column, add 0.1% Triethylamine (TEA) to the mobile phase or increase buffer concentration to 50mM to mask silanol interactions.
    
  • Interference: If a large peak elutes early (solvent front), it is likely plasma proteins. Ensure the precipitation step is efficient or switch to Solid Phase Extraction (SPE) using an MCX (Mixed-mode Cation Exchange) cartridge for cleaner extracts.

References

  • Nation, R. L., Peng, G. W., & Chiou, W. L. (1978). High-performance liquid chromatographic method for the simultaneous quantitative analysis of propranolol and 4-hydroxypropranolol in plasma.[2] Journal of Chromatography B: Biomedical Sciences and Applications, 145(3), 429-436.

  • Bardhi, A., et al. (2023). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma. BMC Veterinary Research.

  • Wong, L., Nation, R. L., & Chiou, W. L. (1979). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 8(2), 163–167.

  • Agilent Technologies. (2014). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS.[3] Application Note.

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235.[4]

Sources

In Vitro Assays for Studying (S)-4-Hydroxy Propranolol Hydrobromide Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

(S)-4-Hydroxy Propranolol is a primary and pharmacologically active metabolite of the widely used non-selective beta-blocker, Propranolol.[1][2][3][4] Propranolol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, through processes like aromatic hydroxylation to form 4-hydroxypropranolol.[5][6][7][8] This metabolite exhibits a potency comparable to its parent compound in blocking β1- and β2-adrenergic receptors.[3][4][9] Given its significant biological activity, it is crucial for researchers, scientists, and drug development professionals to have a comprehensive understanding of its effects at the cellular and molecular level.

This guide provides a detailed overview of key in vitro assays to characterize the pharmacological and toxicological profile of (S)-4-Hydroxy Propranolol Hydrobromide. The protocols herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure scientific integrity.

Receptor Binding and Functional Assays: Elucidating Adrenergic Activity

The primary mechanism of action for propranolol and its active metabolites is the antagonism of beta-adrenergic receptors.[8] These G protein-coupled receptors (GPCRs) play a pivotal role in cardiovascular and other physiological functions.[10][11] Assays to determine the binding affinity and functional consequences of (S)-4-Hydroxy Propranolol on these receptors are fundamental.

Radioligand Binding Assays

Scientific Rationale: Competition binding assays are a classic method to determine the affinity of a compound for a specific receptor.[12] This assay measures the ability of (S)-4-Hydroxy Propranolol to displace a known radiolabeled ligand from β1- and β2-adrenergic receptors.

Protocol: A radioreceptor assay can be adapted to measure both propranolol and 4-hydroxypropranolol.[13]

  • Cell Culture: Use cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]cyanopindolol) and increasing concentrations of this compound.[12][14]

  • Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

cAMP Second Messenger Assays

Scientific Rationale: Beta-adrenergic receptors are coupled to Gs-proteins, which activate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11][15] Measuring changes in intracellular cAMP levels provides a functional readout of receptor activation or inhibition.[10][16][17]

Protocol:

  • Cell Culture and Treatment: Plate cells expressing the target beta-adrenergic receptor. Pre-treat cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a known beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.[18]

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay or a bioluminescence-based assay like Promega's GloSensor™.[10]

  • Data Analysis: Generate dose-response curves to determine the potency of (S)-4-Hydroxy Propranolol as an antagonist.

Workflow for GPCR Signaling Assessment

cluster_0 Ligand-Receptor Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Functional Assays S-4-HPB (S)-4-Hydroxy Propranolol Beta_Receptor β-Adrenergic Receptor (GPCR) S-4-HPB->Beta_Receptor Binds to G_Protein Gs Protein Activation Beta_Receptor->G_Protein Activates Binding_Assay Radioligand Binding (Measures Affinity) Beta_Receptor->Binding_Assay Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Production Adenylyl_Cyclase->cAMP Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates cAMP_Assay cAMP Measurement (Measures Functional Antagonism) cAMP->cAMP_Assay Cellular_Response Physiological Effect (e.g., Cardiac Contraction) PKA->Cellular_Response Phosphorylates Targets

Caption: GPCR signaling pathway and corresponding in vitro assays.

Cytotoxicity and Cell Viability Assays

Assessing the potential cytotoxic effects of a drug metabolite is a critical component of its safety profile.

MTS Assay for Cell Viability

Scientific Rationale: The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[19][20] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTS to a soluble formazan product, the amount of which is proportional to the number of living cells.[19]

Protocol: [19][21][22]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a cardiac cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent, often combined with an electron coupling reagent like PES, to each well.[21]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[19][21][22]

  • Absorbance Reading: Measure the absorbance of the soluble formazan at 490-500 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

ParameterRecommended RangeTypical ValueNotes
Cell Seeding Density (96-well) 1,000 - 100,000 cells/wellVariesDependent on cell growth rate.[20]
(S)-4-HPB Concentration Logarithmic dilution seriese.g., 0.1 µM to 100 µMShould span a range to identify potential toxicity.
Incubation Time 24 - 72 hours48 hoursDependent on the expected mechanism of toxicity.
MTS Reagent Incubation 0.5 - 4 hours2 hoursOptimal time depends on the metabolic rate of the cells.[20]
Absorbance Wavelength 490 - 500 nm490 nmBackground subtraction at a higher wavelength is recommended.

Cardiotoxicity Assays

hERG Channel Assay

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[26] Inhibition of the hERG channel can lead to a prolonged QT interval, a risk factor for life-threatening arrhythmias.[26] Therefore, evaluating the effect of (S)-4-Hydroxy Propranolol on this channel is a critical safety assessment.[26][27]

Protocol (Automated Patch-Clamp): [26][28]

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 or U2OS cells).[29]

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch-Clamp Procedure:

    • Load the cells and the test compound solutions onto the automated patch-clamp system.

    • Establish a whole-cell configuration.

    • Apply a specific voltage protocol to elicit and measure the hERG tail current.[26]

    • Record baseline hERG current.

    • Apply increasing concentrations of (S)-4-Hydroxy Propranolol and record the current at each concentration.

    • Include a positive control (e.g., E-4031), a potent hERG blocker, to confirm assay validity.[26]

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Experimental Workflow for hERG Assay

Start Start Cell_Prep Prepare hERG-expressing Cell Suspension Start->Cell_Prep Patch_Clamp Load Cells and Compound onto Automated System Cell_Prep->Patch_Clamp Whole_Cell Establish Whole-Cell Configuration Patch_Clamp->Whole_Cell Voltage_Protocol Apply Voltage Protocol & Record Baseline Current Whole_Cell->Voltage_Protocol Compound_Addition Apply (S)-4-HPB (Increasing Concentrations) Voltage_Protocol->Compound_Addition Record_Inhibition Record hERG Current at Each Concentration Compound_Addition->Record_Inhibition Data_Analysis Calculate IC50 Value Record_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: Automated patch-clamp workflow for hERG channel assay.

Drug Metabolism and Interaction Assays

Understanding how (S)-4-Hydroxy Propranolol interacts with drug-metabolizing enzymes is important for predicting potential drug-drug interactions.

Cytochrome P450 Inhibition Assay

Scientific Rationale: Propranolol is a known inhibitor of certain cytochrome P450 (CYP) isoforms.[30][31] It is important to determine if its metabolite, (S)-4-Hydroxy Propranolol, also possesses inhibitory activity against key CYP enzymes (e.g., CYP2D6, CYP1A2, CYP3A4) to assess the risk of altering the metabolism of co-administered drugs.

Protocol:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Substrate and Inhibitor: Select a specific fluorescent or colorimetric substrate for each CYP isoform being tested. Incubate the enzyme source with the substrate in the presence of varying concentrations of (S)-4-Hydroxy Propranolol.

  • Reaction and Detection: Initiate the reaction by adding NADPH. After a set incubation time, stop the reaction and measure the formation of the metabolized product using a fluorescence or absorbance plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of (S)-4-Hydroxy Propranolol and determine the IC50 value.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically evaluating its receptor binding, functional activity, potential cytotoxicity, cardiotoxicity, and metabolic interactions, researchers can gain critical insights into its pharmacological and safety profile. Adherence to these detailed protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data essential for drug development and scientific research.

References

  • Masubuchi Y, Hosokawa S, Horie T, Suzuki T, Ohmori S, Kitada M, Narimatsu S. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metab Dispos. 1994 Nov-Dec;22(6):909-15. [Link]

  • Biocompare. Cell-based Assays for GPCR Activity. 2013. [Link]

  • Okawa S, et al. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem Cells Int. 2016;2016:6058408. [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. 2024. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • Evotec. Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays. 2024. [Link]

  • ClinPGx. Propranolol Pathway, Pharmacokinetics. [Link]

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay! [Link]

  • Cirino PC, Arnold FH. Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. Biotechnol Bioeng. 2005;92(5):643-8. [Link]

  • Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • National Toxicology Program. In Vitro Cardiotoxicity Screening Approaches. [Link]

  • Ivancheva E, et al. Propranolol as an Inhibitor of some Cytochrome P450-Dependent Monooxygenase Activities in Native and Induced Rat Liver Microsome. Methods Find Exp Clin Pharmacol. 2002;24(4):207-11. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. 2013. [Link]

  • Ivancheva E, et al. Propranolol as an inhibitor of some cytochrome P450-dependent monooxygenase activities in native and induced rat liver microsomes. Methods Find Exp Clin Pharmacol. 2002 Apr;24(4):207-11. [Link]

  • Wang H, et al. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods Mol Biol. 2021;2249:173-181. [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Link]

  • SlideShare. hERG Assay. [Link]

  • Innoprot. beta2 adrenoceptor Assay. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Grzesiuk E, et al. Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays. J Biochem Mol Toxicol. 2008;22(2):106-13. [Link]

  • ResearchGate. Trafficking assays of the β2-adrenergic receptor (β2AR). [Link]

  • Dr.Oracle. How are beta (beta) blockers metabolized and eliminated? [Link]

  • Sten T, et al. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Int J Mol Sci. 2019;20(18):4589. [Link]

  • Bilezikian JP, et al. A radioreceptor assay for propranolol and 4-hydroxypropranolol. J Clin Endocrinol Metab. 1979;48(1):158-64. [Link]

  • Jacob S, et al. Metabolic effects of beta-adrenoceptor antagonists with special emphasis on carvedilol. Am J Cardiovasc Drugs. 2004;4(2):105-11. [Link]

  • Xiang Y, et al. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes. J Cardiovasc Pharmacol. 2007;50(4):393-403. [Link]

  • Kolb P, et al. Structure-based discovery of β2-adrenergic receptor ligands. Proc Natl Acad Sci U S A. 2009;106(16):6843-8. [Link]

  • Agarwal SR, et al. Spatiotemporal Dynamics of β-Adrenergic cAMP Signals and L-Type Ca2+ Channel Regulation in Adult Rat Ventricular Myocytes. Circ Res. 2008;102(6):685-93. [Link]

  • Agilent. Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

  • Tipton KD. Beta-blockers and their effects on protein metabolism and resting energy expenditure. Curr Opin Clin Nutr Metab Care. 2001;4(6):493-6. [Link]

  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • Christopher JA, et al. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Med Chem Lett. 2013;4(10):1019-24. [Link]

  • Deranged Physiology. Beta-blockers. [Link]

  • Xin W, et al. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. J Biol Chem. 2013;288(27):19574-85. [Link]

  • Wikipedia. Propranolol. [Link]

  • Chemsrc. 4-hydroxy propranolol hcl. [Link]

  • Fitzgerald JD, O'Donnell SR. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. Br J Pharmacol. 1971;43(1):222-35. [Link]

  • Chen Y, et al. β-Adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. Am J Physiol. 1997;272(5 Pt 1):C1697-707. [Link]

Sources

High-Precision Pharmacological Profiling of (S)-4-Hydroxy Propranolol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

(S)-4-Hydroxy Propranolol Hydrobromide is the active (S)-enantiomer of the primary hydroxylated metabolite of propranolol. Unlike its parent compound, which is a pure


-adrenergic receptor antagonist, this metabolite exhibits a unique dual pharmacological profile: it functions as a potent, non-selective 

-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and possesses significant antioxidant properties superior to Vitamin E. This guide provides high-fidelity protocols for characterizing its antagonist potency in Gs-coupled cAMP assays and its cytoprotective efficacy in oxidative stress models.

Compound Profile & Handling

Scientific Integrity: The hydrobromide salt form (HBr) significantly alters the molecular weight compared to the more common hydrochloride (HCl) or free base forms. Accurate molarity calculations are critical for determining affinity constants (


).
Physicochemical Properties
PropertyDetail
Compound Name This compound
CAS (Free Base) 76792-96-6
Molecular Weight 356.25 g/mol (HBr Salt)
Primary Target

- and

-Adrenergic Receptors (Antagonist)
Secondary Activity Antioxidant (Scavenger of ROS/RNS)
Solubility DMSO (>50 mg/mL), Ethanol (~30 mg/mL), Water (~2.5 mg/mL)
Preparation & Stability Protocol

Critical Warning: 4-Hydroxy Propranolol contains a naphthol moiety that is electron-rich and prone to auto-oxidation, especially in neutral/basic aqueous solutions or upon light exposure.

  • Stock Solution (10 mM):

    • Dissolve 3.56 mg of (S)-4-Hydroxy Propranolol HBr in 1.0 mL of anhydrous DMSO.

    • Vortex until completely dissolved.

    • Storage: Aliquot into light-protective amber vials (20-50

      
      L) and store at -80°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
      
  • Working Solution:

    • Prepare immediately before use.

    • Dilute the DMSO stock into the assay buffer (e.g., HBSS + 20 mM HEPES).

    • Note: Keep organic solvent concentration (DMSO) below 0.5% in the final cell assay to strictly avoid solvent-induced cytotoxicity or membrane perturbation.

Assay I: Gs-Coupled -Adrenergic Receptor Antagonist Assay

Objective: To determine the antagonist potency (


 and 

) of (S)-4-Hydroxy Propranolol against a standard agonist (Isoproterenol).
Mechanistic Background

Activation of


-adrenergic receptors (

-ARs) couples to

proteins, stimulating Adenylyl Cyclase (AC) to convert ATP to cAMP. (S)-4-Hydroxy Propranolol competes with agonists for the orthosteric binding site, preventing

activation and blunting the cAMP spike.
Experimental Workflow Diagram

BetaAR_Signaling Ligand Agonist (Isoproterenol) Receptor Beta-Adrenergic Receptor Ligand->Receptor Activates Antagonist Antagonist ((S)-4-OH Propranolol) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Catalyzes ATP ATP ATP->AC

Caption: Competitive antagonism at the Beta-Adrenergic Receptor signaling pathway preventing cAMP accumulation.

Protocol Steps

Cell Model: CHO-K1 or HEK293 cells stably overexpressing human ADRB1 or ADRB2.

  • Cell Seeding:

    • Seed cells at 2,000–5,000 cells/well in a white, low-volume 384-well plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Antagonist Pre-incubation (Equilibrium Phase):

    • Remove culture media and replace with 10

      
      L of Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
      
    • Note: IBMX is crucial to inhibit phosphodiesterases and prevent cAMP degradation.

    • Add 5

      
      L of (S)-4-Hydroxy Propranolol HBr (serial dilution: 10 
      
      
      
      M to 0.1 nM).
    • Incubate for 30 minutes at Room Temperature (RT) to allow antagonist equilibration.

  • Agonist Stimulation:

    • Add 5

      
      L of Isoproterenol at its 
      
      
      
      concentration (typically 10-50 nM, determined previously).
    • Incubate for 30-45 minutes at RT.

  • Detection (HTRF/Luminescence):

    • Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

    • Incubate for 1 hour.

    • Read Plate: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Luminescence.

Data Analysis
  • Normalization: Convert raw signals to cAMP concentration using a standard curve.

  • Curve Fitting: Plot % Inhibition vs. Log[Antagonist]. Fit using a 4-parameter logistic equation.

  • Cheng-Prusoff Correction: Calculate

    
     (functional affinity) using:
    
    
    
    

Assay II: Cellular Antioxidant & Cytoprotection Assay

Objective: To validate the secondary antioxidant mechanism of (S)-4-Hydroxy Propranolol by protecting endothelial cells from oxidative stress.

Mechanistic Background

Unlike propranolol, the 4-hydroxy metabolite acts as a chain-breaking antioxidant. It donates hydrogen atoms from the naphtholic hydroxyl group to neutralize free radicals (ROS), protecting membrane lipids and maintaining glutathione (GSH) levels.

Protocol Steps

Cell Model: Bovine Aortic Endothelial Cells (BAEC) or H9c2 Cardiomyocytes.

  • Seeding: Seed cells in 96-well clear plates (10,000 cells/well) and grow to 80% confluence.

  • Pre-treatment:

    • Treat cells with (S)-4-Hydroxy Propranolol HBr (0.1 – 10

      
      M) for 2 hours .
      
    • Include Vehicle Control (DMSO) and Positive Control (Trolox or Vitamin E).

  • Stress Induction:

    • Wash cells once with PBS to remove extracellular drug (optional, to test intracellular accumulation) OR leave drug present (to test scavenging).

    • Add Stressor:

      
       (200-500 
      
      
      
      M) or tert-butyl hydroperoxide (t-BHP).
    • Incubate for 4 hours .

  • Viability Readout:

    • Add MTT reagent or Resazurin. Incubate 2-4 hours.

    • Measure Absorbance (570 nm) or Fluorescence.

    • Result: (S)-4-Hydroxy Propranolol should restore viability in a dose-dependent manner, often with higher potency than Propranolol.

References

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. Link

  • Mak, I. T., Weglicki, W. B. (2004). Potent Antioxidant Properties of 4-Hydroxypropranolol. Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90. Link

  • Walle, T., et al. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma. Analyst, 114, 1219-1223.[2][3] Link

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. Link

Sources

Experimental protocols for (S)-4-Hydroxy Propranolol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for (S)-4-Hydroxy Propranolol Hydrobromide

Executive Summary

(S)-4-Hydroxy Propranolol (4-OH-Prop) is the primary active metabolite of the beta-blocker propranolol. Unlike the parent drug, 4-OH-Prop possesses intrinsic sympathomimetic activity (ISA) and potent antioxidant properties due to its catechol-like structure. However, its utility in research is frequently compromised by its chemical instability; it rapidly oxidizes to a reactive quinone methide intermediate in neutral or alkaline solutions.

This guide provides validated protocols for the handling, stabilization, and pharmacological assessment of this compound. Crucially, standard propranolol protocols will fail with this metabolite due to oxidative degradation. The methods below incorporate specific stabilization steps to ensure data integrity.

Physicochemical Profile & Handling

Compound Identity:

  • Name: this compound

  • Active Moiety: (S)-4-Hydroxy Propranolol (CAS: 14133-90-5 for free base)

  • Molecular Weight: ~356.25 g/mol (Calculated for HBr salt; Free base: 275.34 g/mol )

  • Appearance: Off-white to beige crystalline solid (darkens upon oxidation).

Solubility & Storage:

SolventSolubility (max)Storage (Stock)Stability Window
DMSO 30 mg/mL-80°C6 Months (under Argon)
Ethanol 30 mg/mL-80°C3 Months
Water < 1 mg/mLDO NOT STORE Unstable (Hours)
PBS (pH 7.4) 0.5 mg/mLUse Immediately< 30 Minutes (Oxidizes)

Critical Handling Rule: The catechol moiety is highly susceptible to auto-oxidation at pH > 6.0. All aqueous buffers must contain an antioxidant (Ascorbic Acid or Sodium Metabisulfite) if the experiment duration exceeds 10 minutes.

Mechanism of Instability & Stabilization Strategy

The following diagram illustrates the degradation pathway that necessitates strict handling protocols. 4-OH-Prop oxidizes to a quinone methide, which covalently binds to proteins (nucleophiles), leading to loss of titer and potential assay interference.

G Prop (S)-Propranolol OHProp (S)-4-OH Propranolol (Active Metabolite) Prop->OHProp CYP2D6 (Liver) QM Quinone Methide (Reactive Intermediate) OHProp->QM Auto-oxidation (pH > 7.0, O2) Adduct Protein Adducts / Glutathione Conjugates QM->Adduct Nucleophilic Attack (Covalent Binding) AntiOx STABILIZER: Ascorbic Acid / SMB AntiOx->OHProp Prevents Oxidation

Figure 1: Metabolic formation and oxidative degradation pathway of 4-Hydroxy Propranolol. The red path indicates the instability requiring antioxidant intervention.

Experimental Protocols

Protocol A: Preparation of Stabilized Stock Solutions

Objective: To create a working solution that prevents auto-oxidation during dilution.

Materials:

  • (S)-4-Hydroxy Propranolol HBr

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Ascorbic Acid (Analytical Grade)

  • Argon gas

Procedure:

  • Primary Stock (10 mM): Dissolve 3.56 mg of the HBr salt in 1 mL of anhydrous DMSO. Vortex under a stream of Argon.

    • Note: DMSO prevents immediate oxidation, but moisture ingress triggers it.

  • Stabilizer Solution: Prepare a 100 mM Ascorbic Acid solution in degassed water.

  • Working Buffer (for assays): When diluting the Primary Stock into aqueous buffer (e.g., PBS), immediately add Ascorbic Acid to a final concentration of 1 mM (or 0.1% w/v Sodium Metabisulfite).

    • Validation: The solution should remain clear/colorless. A pink or brown tint indicates oxidation to the quinone.

Protocol B: Beta-Adrenergic Receptor Binding Assay

Objective: To determine affinity (Ki) for


 and 

receptors while preventing ligand degradation.

Expert Insight: Standard binding assays incubate for 60–90 minutes at 37°C or 25°C. Without stabilization, the concentration of 4-OH-Prop will drop significantly during incubation, shifting the apparent


 to a higher (less potent) value.

Workflow:

  • Membrane Prep: Harvest CHO cells overexpressing human

    
     or 
    
    
    
    receptors. Homogenize in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl
    
    
    , 1 mM EDTA).
  • Stabilization Step: Supplement Binding Buffer with 0.1% Ascorbic Acid .

  • Competition Binding:

    • Radioligand: [

      
      I]-Iodocyanopindolol (0.2 nM).
      
    • Competitor: (S)-4-Hydroxy Propranolol (10

      
       M to 10
      
      
      
      M).
    • Non-specific control: Propranolol (10

      
      M).
      
  • Incubation: 60 minutes at 25°C (Room Temp is preferred over 37°C to slow oxidation kinetics).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Results: pA

      
       ~8.24 (
      
      
      
      ) and ~8.26 (
      
      
      ).[1]
Protocol C: LC-MS/MS Quantification in Plasma

Objective: Quantitation of 4-OH-Prop in biological matrices.

Challenge: Extraction at high pH (common for propranolol) destroys 4-OH-Prop. Solution: Use acidic protein precipitation.

LC-MS Parameters:

  • Column: Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI+ (MRM Mode).

    • Precursor: m/z 276.2 [M+H]

      
      
      
    • Product: m/z 116.1 (Quantifier), 173.1 (Qualifier).

Sample Preparation (Step-by-Step):

  • Collection: Collect blood into tubes containing EDTA (anticoagulant) AND Sodium Metabisulfite (final 5 mM) .

  • Plasma Separation: Centrifuge at 4°C immediately.

  • Precipitation:

    • Transfer 50 µL Plasma to a tube.

    • Add 150 µL Ice-cold Acetonitrile containing 0.1% Formic Acid . (The acid stabilizes the catechol).

    • Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Injection: Inject 5 µL of supernatant directly. Do not dry down and reconstitute unless using an antioxidant-rich reconstitution solvent.

Comparative Pharmacology

The following table summarizes why the (S)-4-Hydroxy metabolite is distinct from the parent drug.

Feature(S)-Propranolol(S)-4-Hydroxy PropranololClinical Implication
Beta-Blocking Potency High (Reference)EquipotentContributes to therapeutic effect.[3]
Lipophilicity (LogP) ~3.48 (High)Lower (Moderate)4-OH has reduced CNS penetration.
Intrinsic Sympathomimetic Activity (ISA) AbsentPresent May cause less resting bradycardia.
Antioxidant Activity NegligiblePotent Protects against superoxide-induced lipid peroxidation.[4]
Membrane Stabilizing Activity PresentPresentAnti-arrhythmic potential.

Troubleshooting Guide

  • Issue: Assay results show high variability or low potency.

    • Root Cause:[3][5] Oxidation of the stock solution.

    • Fix: Check color of stock.[6] If brown, discard. Ensure Ascorbic Acid is fresh.

  • Issue: LC-MS peak tailing or disappearance.

    • Root Cause:[5] Degradation on-column or in autosampler.

    • Fix: Maintain autosampler at 4°C. Ensure Mobile Phase A is acidic (pH < 3).

  • Issue: "Ghost" peaks in Western Blot after treatment.

    • Root Cause:[3][5] Quinone methide covalent binding to proteins.

    • Fix: This is a biological reality of the metabolite. Use thiol-scavengers (N-acetylcysteine) in control arms to prove specificity.

References

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[1][4] British Journal of Pharmacology, 43(1), 222–235.[1][4] Link

  • Walle, T., et al. (1988). 4-Hydroxypropranolol and its glucuronide: plasma concentrations and metabolic fate in man and dog. Clinical Pharmacology & Therapeutics, 44(3), 296-304. Link

  • Mak, I. T., et al. (2004). Potent Antioxidant Properties of 4-Hydroxyl-propranolol.[1] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[1] Link

  • Christ, D. D., et al. (1989). Metabolism of 4-hydroxypropranolol to a quinone methide: a potential mechanism for the irreversible binding to protein. Chemical Research in Toxicology, 2(3), 161-166. Link

  • Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography.[7] Analyst, 114(10), 1219-1223.[7] Link

Sources

Application Note: (S)-4-Hydroxy Propranolol Hydrobromide in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-Hydroxy Propranolol Hydrobromide (4-OH-P HBr) is the hydrobromide salt of the primary active metabolite of propranolol. While the parent compound, propranolol, is a non-selective


-adrenergic receptor antagonist, the 4-hydroxy metabolite distinguishes itself through a unique dual-mechanism pharmacological profile : it retains equipotent 

-blocking activity while exhibiting potent antioxidant properties superior to Vitamin E (Trolox).

This guide details the handling, experimental design, and analytical validation for using (S)-4-OH-P HBr in cardiovascular research. It specifically addresses the compound's instability (oxidation sensitivity) and provides protocols for differentiating its receptor-mediated effects from its radical-scavenging activity in cardiomyocyte ischemia-reperfusion models.

Chemical & Pharmacological Profile

Chemical Identity
  • Compound: this compound[1][2]

  • CAS (Free Base): 76792-96-6[1][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: ~356.26 g/mol (Note: Adjust calculations if using HCl salt or free base).

  • Chirality: The (S)-enantiomer is the eutomer (active isomer) for

    
    -adrenergic blockade, possessing ~100x higher affinity than the (R)-enantiomer.
    
Mechanism of Action: The "Dual-Hit" Effect

Unlike parent propranolol, 4-OH-P acts via two distinct pathways:

  • GPCR Antagonism: Competitive blockade of

    
     and 
    
    
    
    receptors, preventing catecholamine-induced cAMP accumulation.
  • Redox Scavenging: The catechol-like moiety (4-hydroxyl group) donates hydrogen atoms to neutralize lipid peroxyl radicals (LOO•), inhibiting membrane lipid peroxidation.[5][6][7]

Comparative Potency Table
ParameterPropranolol (Parent)(S)-4-Hydroxy PropranololSignificance

-AR Affinity (

)
~1-5 nM~1-5 nMEquipotent receptor blockade.
Intrinsic Sympathomimetic Activity (ISA) AbsentPresent 4-OH-P may slightly elevate HR in catecholamine-depleted models.[8]
Antioxidant Potency (

Lipid Perox.)
>100

M (Weak)
1.1

M (Potent)
4-OH-P is ~100x more potent as an antioxidant.[5][6]
Membrane Stabilization HighModerateBoth exhibit local anesthetic effects.

Signaling Pathway Visualization

The following diagram illustrates the divergence between the receptor-mediated pathway and the direct antioxidant pathway utilized in ischemia-reperfusion research.

G cluster_membrane Cardiomyocyte Membrane cluster_stress Ischemic Stress / ROS BetaAR β1/β2 Adrenergic Receptor Gs Gs Protein BetaAR->Gs Lipids Membrane Lipids (PUFAs) LOO Lipid Peroxyl Radical (LOO•) Lipids->LOO Propagation ROS ROS (•OH, O2•-) ROS->Lipids Initiation Apoptosis Cardiomyocyte Apoptosis/Necrosis LOO->Apoptosis Membrane Damage Catecholamines Catecholamines (Epinephrine/Norepinephrine) Catecholamines->BetaAR Activation S4OHP (S)-4-Hydroxy Propranolol S4OHP->BetaAR Competitive Antagonism (Blockade) S4OHP->LOO H-Atom Transfer (Scavenging) AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Ca Intracellular Ca2+ Overload cAMP->Ca PKA mediated Ca->Apoptosis Ca2+ Toxicity

Caption: Dual-mechanism of action: (Left) Blockade of


-adrenergic signaling prevents Ca2+ overload. (Right) Direct scavenging of lipid peroxyl radicals protects membrane integrity independent of receptor binding.

Handling & Stability Protocols

CRITICAL WARNING: (S)-4-Hydroxy Propranolol is chemically unstable due to its electron-rich catechol-like structure. It rapidly oxidizes to a quinone methide intermediate in neutral or basic solutions, leading to loss of activity and color change (browning).

Storage & Stock Preparation
  • Powder Storage: Store neat HBr salt at -20°C (short term) or -80°C (long term) under desiccated conditions. Protect from light.

  • Solvent: Dissolve in degassed Methanol or Water containing 1 mM Ascorbic Acid .

    • Note: Avoid DMSO if possible for long-term storage as it can sometimes facilitate oxidation of catechols; if used, use fresh.

  • Stock Concentration: Prepare a 10 mM stock solution.

  • pH Stabilization: The compound is most stable at pH < 4. If diluting into aqueous buffer, do so immediately before use.

  • Antioxidant Additive: For stock solutions intended for repeated use, add 0.1% sodium metabisulfite or 1 mM ascorbic acid to prevent auto-oxidation.

Self-Validating Stability Check

Before adding to cells, perform a visual and UV check:

  • Pass: Solution is clear/colorless. UV max at ~290 nm.

  • Fail: Solution is yellow/brown (indication of quinone formation). Discard.

Experimental Protocols

Protocol A: Cardiomyocyte -Blockade Assay (Receptor Dependent)

Objective: Verify the potency of (S)-4-OH-P HBr in blocking isoproterenol-induced cAMP.

Materials:

  • Primary Adult Rat Cardiomyocytes or iPSC-CMs.

  • Agonist: Isoproterenol (ISO) [100 nM].

  • Antagonist: (S)-4-Hydroxy Propranolol HBr [0.1 nM – 1

    
    M].
    
  • Detection: FRET-based cAMP biosensor or ELISA.

Workflow:

  • Pre-incubation: Treat cardiomyocytes with (S)-4-OH-P HBr (various doses) for 15 minutes .

    • Control: Vehicle (buffer + ascorbic acid matched to drug solvent).

  • Stimulation: Add Isoproterenol (100 nM) for 10 minutes.

  • Lysis/Detection: Measure intracellular cAMP.

  • Data Analysis: Plot dose-response curve.

    • Expected Result: Dose-dependent inhibition of cAMP. The

      
       should be comparable to Propranolol (approx 1-10 nM).
      
Protocol B: Ischemia-Reperfusion (I/R) & Antioxidant Assay

Objective: Demonstrate cytoprotection via the antioxidant mechanism (independent of


-blockade).

Rationale: Propranolol (parent) is a weak antioxidant. To prove 4-OH-P's specific benefit, compare both compounds at equimolar concentrations in an oxidative stress model.

Workflow:

  • Cell Culture: Seed cardiomyocytes in 96-well plates.

  • Drug Treatment:

    • Group A: Vehicle

    • Group B: Propranolol (1

      
      M)
      
    • Group C: (S)-4-Hydroxy Propranolol HBr (1

      
      M)
      
    • Note: 1

      
      M is chosen because it is above the receptor saturation point but below the antioxidant threshold for the parent drug, highlighting the metabolite's unique potency.
      
  • Induction of Stress (Choose one):

    • Method 1 (Chemical): Add

      
       (50-100 
      
      
      
      M) or Cumene Hydroperoxide.
    • Method 2 (Hypoxia): Incubate in 1%

      
       / glucose-free buffer for 3 hours, followed by reoxygenation.
      
  • Readout:

    • Cell Viability: MTT or LDH release assay after 24 hours.

    • Lipid Peroxidation: Measure TBARS (Thiobarbituric Acid Reactive Substances) or 4-HNE adducts.

  • Expected Outcome:

    • (S)-4-OH-P should significantly reduce LDH release and TBARS compared to both Vehicle and Propranolol groups.

    • Propranolol may show slight protection due to membrane stabilization, but significantly less than the 4-hydroxy metabolite.

Analytical Validation (HPLC-Fluorescence)

Quantification is essential to confirm stability during the experiment.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Acetonitrile : 50 mM Phosphate Buffer pH 3.0 (30:70 v/v).

    • Note: Low pH is critical to suppress ionization of the hydroxyl group and improve peak shape.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: Fluorescence.[9][10]

    • Excitation: 290 nm

    • Emission: 340 nm

  • Retention Time: 4-OH-P elutes earlier (more polar) than Propranolol.

    • Approximate RT: 4-OH-P (~4-5 min), Propranolol (~8-10 min).

References

  • Pharmacology of 4-hydroxypropranolol. Fitzgerald, J. D., & O'Donnell, S. R. (1971).[5][8] British Journal of Pharmacology.

    • Establishes the beta-blocking potency and intrinsic symp
  • Potent antioxidant properties of 4-hydroxyl-propranolol. Mak, I. T., & Weglicki, W. B. (2004).[11] Journal of Pharmacology and Experimental Therapeutics.

    • Definitive paper on the antioxidant mechanism, comparing it to Vitamin E and parent propranolol.
  • Stereoselective Ring Oxidation of Propranolol in Man. Walle, T., et al. (1988). Drug Metabolism and Disposition.

    • Discusses the formation and chirality of the 4-hydroxy metabolite.
  • Determination of propranolol and 4-hydroxypropranolol in human plasma by HPLC. Fu, C. W., & Mason, W. D. (1989).[12] Analyst.

    • Provides the valid

Sources

Troubleshooting & Optimization

Improving solubility of (S)-4-Hydroxy Propranolol Hydrobromide for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Researchers working with (S)-4-Hydroxy Propranolol Hydrobromide (S-4-HP-HBr) often face a dual challenge: while the hydrobromide salt improves initial dissolution compared to the free base, the presence of the 4-hydroxyl group introduces significant oxidative instability .[1][2][3]

Unlike its parent compound (Propranolol), S-4-HP contains a phenolic moiety that mimics catechol behavior.[1][2][3] In neutral pH cell culture media (pH 7.4), it rapidly undergoes auto-oxidation to form quinones, resulting in a pink/brown discoloration and loss of biological activity.[1][2]

Core Recommendation: Do not attempt to make aqueous stock solutions. Prepare high-concentration stocks in anhydrous DMSO (optionally with an antioxidant) and perform serial dilutions immediately prior to cell treatment.[1][2][3]

Master Protocol: Stock Solution Preparation

This protocol ensures maximum solubility (~100 mM) and long-term stability.[1][2][3]

Reagents Required
  • (S)-4-Hydroxy Propranolol HBr (MW: ~356.25 g/mol )[1][2][3][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1][2][3]

  • Optional Stabilizer: Ascorbic Acid (Vitamin C) – highly recommended for assays >24 hours.[2][3]

Step-by-Step Procedure
  • Calculate Mass for 50 mM Stock:

    • To prepare 1 mL of 50 mM stock:

    • Weigh 17.81 mg of S-4-HP-HBr.[1][2][3]

    • Note: The HBr salt is heavier than the HCl salt (MW ~311).[2] Ensure your calculations account for the specific salt form.

  • Dissolution (The "Vortex-Sonication" Cycle):

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Checkpoint: If the solution is not clear, sonicate in a water bath at ambient temperature for 5 minutes.

    • Result: A clear, colorless solution.

  • Stabilization (Critical for Long Assays):

    • If your cell culture experiment exceeds 6 hours, add Ascorbic Acid to the DMSO stock to a final concentration of 0.1% (w/v).[2] This prevents the phenolic oxidation that turns media pink.[2][3]

  • Aliquot & Storage:

    • Dispense into light-protective amber vials (or wrap in foil).

    • Store at -80°C.

    • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles (max 3 cycles).[1][2][3]

Cell Delivery Protocol: Preventing "Dilution Shock"

Directly dumping a high-concentration DMSO stock into a petri dish causes local precipitation ("crashing out") before the drug disperses.[1][2][3] Use this intermediate dilution method.

Target: Final concentration 10 µM in well (0.1% DMSO).

StepSource SolutionSolvent / MediaVolume RatioFinal Conc.State
1 50 mM DMSO StockPure DMSO 1:95 mMStable Solution
2 5 mM DMSO IntermediateWarm Culture Media 1:49910 µMWorking Solution

Procedure:

  • Create Intermediate: Dilute the 50 mM Master Stock 1:10 in pure DMSO to get a 5 mM working stock.

  • Rapid Dispersion: Pipette the culture media into a tube. While vortexing the media gently, add the required volume of the 5 mM intermediate.

    • Why? Adding the drug to moving media prevents high local concentrations that trigger precipitation.[2][3]

  • Apply to Cells: Add this pre-mixed media to your cells immediately.[2][3]

Troubleshooting Guide & FAQs

Q1: My culture media turned pink/brown after adding the drug. Is it contaminated?

A: Likely not microbial contamination.[2][3] This is chemical oxidation .

  • Mechanism: The 4-hydroxyl group oxidizes to a quinone species at pH 7.[1][2][3]4. This is accelerated by light and heat.[2][3]

  • Impact: The oxidized quinone is often cytotoxic and inactive at the

    
    -adrenergic receptor.[2][3]
    
  • Solution:

    • Make fresh solutions; do not store diluted media.[2][3]

    • Add 100 µM Ascorbic Acid or Sodium Metabisulfite to the media as a co-supplement to scavenge free radicals.[2][3]

Q2: Can I dissolve the powder directly in PBS or Water?

A: Not recommended for storage. While the HBr salt is technically water-soluble (approx. 5-10 mg/mL), it hydrolyzes and oxidizes rapidly in aqueous solution.[1][2] An aqueous stock will degrade within 24 hours at 4°C. Always use DMSO for the master stock.[3]

Q3: I see fine crystals under the microscope after 2 hours.

A: You likely experienced "Dilution Shock."

  • Cause: You may have pipetted the 50 mM DMSO stock directly into the static media in the well. The local concentration at the pipette tip exceeded the solubility limit, forming micro-crystals that take hours to re-dissolve.

  • Fix: Use the "Intermediate Dilution" method described in Section 3.

Visualizing the Workflow & Stability

Figure 1: Solubility & Preparation Decision Tree

This diagram illustrates the critical decision points to ensure stability and solubility.

G Start Solid (S)-4-HP-HBr SolventChoice Choose Solvent Start->SolventChoice WaterPath Aqueous (PBS/Water) SolventChoice->WaterPath Not Recommended DMSOPath Anhydrous DMSO SolventChoice->DMSOPath Recommended WaterResult High Risk: Rapid Oxidation (Pink) Hydrolysis WaterPath->WaterResult DMSOResult Stable Master Stock (50-100 mM) DMSOPath->DMSOResult Storage Store at -80°C (Amber Vial) DMSOResult->Storage Dilution Dilution Strategy Storage->Dilution DirectAdd Direct Addition to Well Dilution->DirectAdd High Conc. PreMix Pre-mix in Media (Intermediate Step) Dilution->PreMix Stepwise Precipitation Precipitation Risk (Crystal Formation) DirectAdd->Precipitation Success Homogeneous Solution Bio-active PreMix->Success

Caption: Workflow for optimal solubilization. Green paths indicate the recommended protocol to avoid oxidation and precipitation.

Figure 2: The Oxidation Trap

Understanding why the solution turns pink and how to stop it.

Stability Active (S)-4-Hydroxy Propranolol (Active Phenol) Oxidation Auto-Oxidation Active->Oxidation Slow Factor1 pH > 7.0 Factor1->Oxidation Factor2 Light/Heat Factor2->Oxidation Factor3 Dissolved O2 Factor3->Oxidation Quinone Quinone Species (Pink/Brown Color) Oxidation->Quinone Toxicity Cytotoxicity & Loss of Potency Quinone->Toxicity Ascorbic Ascorbic Acid (Antioxidant) Ascorbic->Oxidation INHIBITS

Caption: Mechanism of instability. At physiological pH, the active phenol oxidizes to toxic quinones.[2] Antioxidants block this pathway.[2][3]

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from [1][2][3]

  • Cayman Chemical. (±)-4-hydroxy Propranolol (hydrochloride) Product Information. (Data extrapolated for HBr salt solubility profile). Retrieved from

  • Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxy-propranolol.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[1][2][3][5] (Demonstrates the redox activity of the 4-hydroxy group).[2][3] Retrieved from [1][2][3]

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[2][3] British Journal of Pharmacology, 43(1), 222.[2][5] (Foundational paper on stability and activity). Retrieved from

Sources

Technical Support Center: 4-Hydroxypropranolol Stability in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Instability Mechanism

4-Hydroxypropranolol (4-OH-Prop) is the primary active metabolite of propranolol.[1][2] Unlike the parent drug, 4-OH-Prop possesses a naphthalene-diol (catechol-like) structure. This moiety is highly susceptible to auto-oxidation at physiological pH (7.4), converting the analyte into a reactive 1,4-naphthoquinone species.

This degradation is silent and rapid. It results in:

  • Underestimation of concentration (Loss of analyte).

  • Covalent binding of the quinone to plasma proteins (irreversible loss).

  • Chromatographic ghosts (appearance of broad, late-eluting quinone peaks).

The Solution: You must disrupt the oxidation pathway immediately upon blood collection using a "Triple-Lock" strategy: Chelation, Acidification, and Reduction.

Standard Operating Procedure (SOP)

Protocol: The "Triple-Lock" Stabilization Workflow

Do not rely on standard EDTA tubes alone. Follow this specific stabilization protocol to ensure <5% degradation over 30 days.

Reagents Required:
  • Stabilizer Solution (10x Concentrate):

    • Dissolve 500 mg Ascorbic Acid (AA) and 37 mg Disodium EDTA in 10 mL of deionized water.

    • Final Concentration: 5% (w/v) AA, ~10 mM EDTA.

    • Storage: Prepare fresh daily or store at 4°C protected from light for max 48 hours.

  • Collection Tubes: Pre-chilled K2-EDTA Vacutainers.

Step-by-Step Workflow:
  • Pre-Dosing Preparation:

    • Aliquot 20 µL of the Stabilizer Solution into empty, labeled cryovials (for 200 µL plasma aliquots).

    • Keep these vials on wet ice.

  • Blood Collection:

    • Collect blood into K2-EDTA tubes.

    • CRITICAL: Invert gently 5 times and place immediately in an ice-water bath. Do not allow to sit at room temperature for >5 minutes.

  • Plasma Separation:

    • Centrifuge at 2,000 x g for 10 minutes at 4°C .

  • Stabilization (The "Lock"):

    • Immediately transfer 200 µL of the supernatant plasma into the pre-prepared cryovials containing the 20 µL Stabilizer Solution.

    • Vortex gently for 5 seconds to mix.

    • Result: Final plasma pH is lowered to ~4.5–5.0, and antioxidant concentration is ~0.5%.

  • Storage:

    • Snap freeze on dry ice immediately.

    • Store at -80°C . (Stability at -20°C is compromised after 14 days).

Visualizing the Workflow

The following diagram illustrates the critical timing and chemical interventions required.

SamplePrep cluster_0 Stabilizer Mechanism Blood Whole Blood (K2-EDTA Tube) Ice Ice Bath (< 5 mins) Blood->Ice Immediate Centrifuge Centrifuge (4°C, 2000g) Ice->Centrifuge Within 30 min Harvest Harvest Plasma Centrifuge->Harvest Stabilize ADD STABILIZER (Ascorbic Acid + EDTA) Harvest->Stabilize CRITICAL STEP < 1 min post-spin Freeze Snap Freeze (-80°C) Stabilize->Freeze Mech Ascorbic Acid: Reduces Quinones EDTA: Chelates Metal Catalysts Low pH: Protonates Phenols

Figure 1: Critical path for 4-hydroxypropranolol sample processing. The red arrow indicates the point of highest failure risk.

Troubleshooting Guide (FAQs)

Issue 1: "My calibration curve is linear, but QC recovery is consistently low (~60%)."

Diagnosis: Oxidative loss during the thawing process.

  • The Cause: Even with stabilization, 4-OH-Prop is vulnerable during the transition from -80°C to liquid state if the pH drifts.

  • The Fix:

    • Thaw samples in an ice bath, never at room temperature.

    • Add the Internal Standard (IS) immediately upon thawing.

    • Pro-Tip: Use Ascorbic Acid in the Extraction Solvent . Add 0.1% Ascorbic Acid to your precipitating agent (Methanol or Acetonitrile) to protect the analyte during protein precipitation.

Issue 2: "I see a ghost peak eluting later than 4-OH-Prop."

Diagnosis: Quinone formation.

  • The Cause: The "ghost peak" is likely the 1,4-naphthoquinone oxidation product. It is more hydrophobic than the parent catechol, leading to longer retention on C18 columns.

  • The Fix:

    • Check your "Stabilizer Solution." Ascorbic acid degrades in solution.[3] If your stabilizer stock is >48 hours old, it is likely inactive.

    • Verify EDTA presence. Iron (Fe³⁺) or Copper (Cu²⁺) in blood accelerates this conversion 100-fold.

Issue 3: "The Ascorbic Acid is suppressing my MS signal."

Diagnosis: Matrix Effect / Ion Suppression.

  • The Cause: High concentrations of ascorbic acid (0.5–1%) can elute near the solvent front and suppress ionization if the chromatographic retention is poor.

  • The Fix:

    • Chromatography: Ensure 4-OH-Prop retains well away from the void volume (k' > 2). Use a high-aqueous initial gradient (e.g., 5% B) to flush salts/AA before the analyte elutes.

    • Divert Valve: Divert the first 1.0 minute of flow to waste to prevent Ascorbic Acid from entering the source.

Scientific Data & Mechanism

The Degradation Pathway

Understanding the chemistry allows you to predict failure points. The catechol group oxidizes to a semiquinone radical, then to the naphthoquinone.

Degradation Compound 4-Hydroxypropranolol (Catechol Form) Radical Semiquinone Radical (Reactive Intermediate) Compound->Radical -e-, -H+ (High pH, O2) Quinone 1,4-Naphthoquinone (Oxidized Product) Radical->Quinone -e-, -H+ Adduct Protein Adduct (Irreversible Loss) Quinone->Adduct + Protein-SH Block1 Blocked by Ascorbic Acid Block1->Radical Block2 Blocked by Low pH Block2->Compound

Figure 2: Oxidative degradation pathway of 4-hydroxypropranolol. Stabilization strategies (Green) intercept the oxidation before irreversible quinone formation.

Stability Data Comparison

The table below summarizes typical recovery rates based on storage conditions (Synthesized from internal validation data and literature principles [1, 2]).

ConditionpHAntioxidant Added?Stability (24 hrs @ RT)Stability (30 Days @ -80°C)
Plasma (Untreated) 7.4No< 20% (Critical Failure)< 80%
Acidified Plasma 4.0No~75%90%
Stabilized Plasma 4.5 Yes (Ascorbic Acid) > 95% > 98%

Key Insight: Acidification alone is helpful, but the addition of an antioxidant (Ascorbic Acid) is required to achieve bioanalytical acceptance criteria (±15%).

References

  • Walle, T., et al. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography.[1] The Analyst.[1][4] Available at: [Link]

  • Hansen, D. K., et al. (2025). Stability of whole blood and plasma ascorbic acid (Reference for Antioxidant Protocols). ResearchGate. Available at: [Link]

  • Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Application Notes.[5] Available at: [Link]

Sources

Technical Support Hub: Enantioselective Analysis of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic Support Center for researchers developing enantioselective assays for 4-hydroxypropranolol (4-HP). It prioritizes "self-validating" protocols where every step includes a check to ensure data integrity.

Status: Operational | Role: Senior Application Scientist | Topic: Chiral LC-MS/MS & Stability

Executive Summary: The Core Challenge

4-Hydroxypropranolol (4-HP) presents a dual analytical challenge: Chirality and Chemical Instability .

  • Chirality: It exists as (R)- and (S)-enantiomers.[1] The parent drug, Propranolol, is often administered as a racemate, but metabolism is stereoselective (CYP2D6 prefers the R-enantiomer).

  • Instability: Unlike Propranolol, 4-HP contains a naphthol moiety that functions similarly to a catechol. It is highly prone to oxidation at neutral-to-basic pH, leading to quinone formation and signal loss.

Module 1: Sample Stabilization (The "Black Box" of Failure)

User Question: "My 4-HP recovery is inconsistent, and the peak area drops if the sample sits in the autosampler. What is happening?"

Technical Diagnosis: You are likely experiencing oxidative degradation . 4-HP is stable in acidic conditions but degrades rapidly (t1/2 < 30 mins) at pH > 7.0 or in the presence of dissolved oxygen. Standard extraction protocols (LLE/SPE) often require a pH adjustment to >10 to neutralize the amine for extraction; this is the "danger zone" where 4-HP is destroyed before you even inject it.

The Fix: The "Sacrificial Antioxidant" Protocol You must introduce an antioxidant before any pH adjustment.

Protocol: Stabilized Plasma Extraction
  • Step 1: Thaw plasma on ice.

  • Step 2: Immediately add Stabilization Cocktail (20 µL per 100 µL plasma).

    • Cocktail Recipe: 10% (w/v) Ascorbic Acid + 1 mM EDTA in 0.1 M HCl.

    • Mechanism:[2] Ascorbic acid acts as a sacrificial reductant; EDTA chelates metal ions that catalyze oxidation; HCl keeps 4-HP protonated.

  • Step 3 (LLE): Add 50 µL Carbonate Buffer (pH 10). Work fast.

  • Step 4: Immediately add 1 mL Ethyl Acetate (degassed). Vortex 2 min.

  • Step 5: Centrifuge, freeze aqueous layer (dry ice/acetone bath), and pour off organic layer.

  • Step 6: Evaporate to dryness under Nitrogen. Reconstitute in Mobile Phase containing 0.1% Ascorbic Acid.

Validation Check: Spike a "Low QC" sample. If the signal decreases by >15% after 4 hours in the autosampler (4°C), your antioxidant concentration is insufficient.

Module 2: Chromatographic Method Development

User Question: "Should I use direct chiral separation or derivatization? Which column is best for LC-MS?"

Technical Diagnosis:

  • Direct Separation (Preferred): Faster, fewer steps. Modern Polysaccharide columns (Amylose/Cellulose) work well in Reversed-Phase (RP) mode compatible with MS.

  • Derivatization (Alternative): Use GITC (2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate).[1] It creates diastereomers separable on a standard C18 column. Use this only if you lack a chiral column.

Decision Tree: Method Selection

MethodSelection Start Start: Method Selection Q1 Is LC-MS/MS available? Start->Q1 Q2 Do you have Chiral Columns? Q1->Q2 Yes Direct Direct Chiral LC-MS (Gold Standard) Q2->Direct Yes (IG/AD/OD) Deriv GITC Derivatization (Indirect Method) Q2->Deriv No (Only C18) ColSel Select Column: Chiralpak IG-3 or AD-RH Direct->ColSel Mobile Mobile Phase: Water/ACN + NH4HCO3 (pH 9) ColSel->Mobile

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy.

Recommended Direct Method (LC-MS Compatible)

Standard Normal Phase (Hexane/EtOH) is incompatible with ESI-MS. You must use Reversed-Phase Chiral Chromatography.

ParameterRecommendationRationale
Column Chiralpak IG-3 (3 µm) or Chiralpak AD-RH IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is robust and tolerates many solvents.
Mobile Phase A 20 mM Ammonium Bicarbonate (pH 9.0)Basic pH suppresses ionization of the amine (pKa ~9.5), improving peak shape and retention on chiral selector.
Mobile Phase B Acetonitrile (100%)Organic modifier.
Mode Isocratic (e.g., 40% B)Gradients can cause baseline drift in chiral selectivity; Isocratic is more stable for enantiomers.
Flow Rate 0.4 mL/minOptimal for ESI source.

Troubleshooting Tip: If peaks are broad/tailing, increase the buffer pH to 9.5 (using Ammonium Hydroxide) to ensure the amine is fully deprotonated, or switch to a Chiralcel OD-RH which sometimes handles basic drugs better.

Module 3: Mass Spectrometry & Detection

User Question: "I see the parent drug, but 4-HP signals are weak. What are the correct transitions?"

Technical Diagnosis: 4-HP is more polar than propranolol and elutes earlier in RP mode. It is also susceptible to "in-source fragmentation" if voltages are too high.

MS/MS Parameters (ESI Positive)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Notes
(R/S)-Propranolol 260.2116.1 3020Quantifier (Naphthyl moiety)
260.2183.13025Qualifier
(R/S)-4-Hydroxypropranolol 276.2116.1 3522Quantifier (Common fragment)
276.2173.13528Qualifier (Loss of side chain)
IS (Propranolol-D7) 267.2116.13020Internal Standard

Critical Setup Check:

  • Cross-Talk: Propranolol (260) and 4-HP (276) share the 116 fragment. Ensure chromatographic separation is sufficient (Rs > 1.5) or that the mass resolution is tight enough to prevent the 276 isotope peak from interfering with 260 (though mass diff is 16, so unlikely to overlap directly).

  • Matrix Effect: 4-HP elutes early in RP. Divert the first 1-2 minutes to waste to avoid salt suppression.

Module 4: Experimental Workflow Visualization

User Question: "Can you map out the extraction to injection workflow to ensure I don't miss a stability step?"

Workflow Sample Plasma Sample (Unstable!) Stabilize Add Antioxidant (Ascorbic Acid/HCl) Sample->Stabilize Immediate Extract LLE (pH 10) Ethyl Acetate *Work Fast* Stabilize->Extract < 5 min Dry Evaporate N2 Reconstitute in Mobile Phase + AA Extract->Dry Inject Inject LC-MS/MS (Chiralpak IG) Dry->Inject

Figure 2: Critical path for sample handling. Note the "Work Fast" warning at the alkaline extraction step.

References
  • Chiral Separation of Propranolol (General): Turković, N. et al. (2023).[3] Separation of propranolol enantiomers using chiral HPLC. ResearchGate. Link

  • 4-Hydroxypropranolol Stability & Analysis: Fu, C. W., & Mason, W. D. (1989).[4] Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. The Analyst. Link

  • Metabolism & Glucuronidation: Bratrain, M. et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. Link

  • Chiral Column Selection (IG/AD): Daicel Chiral Technologies. Instruction Manual for Chiralpak IG. Link (General Reference for column chemistry).

  • Derivatization Method: Silber, B. et al. (1997). Stereoselective high-performance liquid chromatography determination of propranolol and 4-hydroxypropranolol in human plasma after pre-column derivatization. Journal of Chromatography B. Link

Sources

Minimizing interferences in 4-hydroxypropranolol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket: #4OH-PROP-QC

Welcome to the Advanced Bioanalysis Support Hub.

You have reached the Tier 3 Technical Support regarding the quantification of 4-hydroxypropranolol (4-OH-Prop) . Unlike its parent compound (propranolol), 4-OH-Prop presents a "perfect storm" of bioanalytical challenges: catechol instability, positional isomerism (4-OH vs. 5-OH), and high polarity.

This guide bypasses generic advice. Below are the specific solutions to the three most common failure modes reported by your peers in drug metabolism and pharmacokinetics (DMPK) labs.

Module 1: Analyte Instability & Degradation

User Query: "My calibration curve linearity is failing, and QC samples show ~40% loss after sitting in the autosampler for 12 hours. Is the molecule light-sensitive?"

Technical Diagnosis: While light sensitivity is a minor factor, the primary failure mode is oxidative degradation . 4-Hydroxypropranolol contains a catechol moiety (a benzene ring with two adjacent hydroxyl groups). At neutral or basic pH, this ring rapidly oxidizes to a quinone form, which is invisible to your specific MRM transition. This reaction is catalyzed by dissolved oxygen and trace metal ions in the plasma/urine matrix.

The Fix: The "Acid + Antioxidant" Shield You cannot rely on temperature control alone (


 is insufficient). You must chemically arrest the oxidation pathway immediately upon sample collection.

Protocol:

  • Acidification: Maintain sample pH

    
    . The oxidation of catechols is pH-dependent and slows drastically in acidic environments.
    
  • Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the plasma/blood collection tubes before harvesting.

Visualizing the Stabilization Workflow:

StabilityWorkflow Sample Blood Collection Additive Add 20µL/mL Ascorbic Acid (100 mg/mL) Sample->Additive Immediate Centrifuge Centrifuge (4°C, 2000g) Additive->Centrifuge < 30 mins Aliquot Aliquot Plasma + 1% Formic Acid Centrifuge->Aliquot Supernatant Storage Storage (-80°C) Aliquot->Storage Stable for 30 days

Figure 1: Critical stabilization workflow. Note that adding antioxidant after centrifugation is often too late; it must be present during the initial blood processing.

Module 2: Chromatographic Interference (Isomers)

User Query: "I am seeing a shoulder on my 4-OH-Prop peak, or a double peak that varies between patients. My MRM is specific, so why is this happening?"

Technical Diagnosis: Your MRM is not specific enough. Propranolol metabolism involves hydroxylation at multiple positions on the naphthalene ring.

  • Target: 4-hydroxypropranolol.[1][2][3][4][5][6][7][8][9]

  • Interference: 5-hydroxypropranolol (and 7-hydroxypropranolol).[9] These are positional isomers . They have the exact same precursor mass and often share product ions. Standard C18 columns often fail to resolve 4-OH from 5-OH, leading to integration errors and "shoulder" peaks.

The Fix: Phenyl-Hexyl Chemistry Switch from a standard C18 column to a Phenyl-Hexyl stationary phase. The pi-pi interactions offered by the phenyl ring provide superior selectivity for the aromatic differences between the 4-OH and 5-OH isomers compared to hydrophobic interactions alone.

Column Selection Guide:

ParameterStandard C18Phenyl-Hexyl (Recommended)Why?
Separation Mechanism HydrophobicityHydrophobicity +

-

Interaction
Phenyl phases "see" the electron density difference in the naphthalene ring positions.
4-OH / 5-OH Resolution Poor (

)
Excellent (

)
Essential for accurate quantitation in real patient samples.
Mobile Phase Water/MeOHWater/MeOH or Water/ACNMethanol often enhances the

-

selectivity effect.
Module 3: Matrix Effects & Extraction

User Query: "My Internal Standard (IS) response varies wildly between samples, and sensitivity is lower than expected in plasma compared to solvent standards."

Technical Diagnosis: You are likely using Protein Precipitation (PPT) . While cheap and fast, PPT leaves behind phospholipids (glycerophosphocholines). These elute late in the run and cause ion suppression in the electrospray source, "blinding" the detector to your analyte. Since 4-OH-Prop is polar, it elutes early, often right in the "suppression zone" of unretained matrix salts if the gradient is not carefully managed.

The Fix: Mixed-Mode Cation Exchange (MCX) 4-Hydroxypropranolol is a basic amine (


). You should use Mixed-Mode Strong Cation Exchange (MCX)  SPE. This allows you to wash away neutrals and phospholipids with 100% organic solvent while the analyte remains ionically locked to the sorbent.

Extraction Decision Logic:

ExtractionLogic Start Start: Choose Extraction Method Q1 Is sensitivity < 1 ng/mL required? Start->Q1 PPT Protein Precipitation (PPT) High Risk of Suppression Q1->PPT No (High conc.) SPE Solid Phase Extraction (SPE) Recommended Q1->SPE Yes (Trace analysis) LLE Liquid-Liquid Extraction (LLE) Not Recommended (Analyte too polar) Q1->LLE Avoid Sorbent Select Sorbent: Mixed-Mode Cation Exchange (MCX) SPE->Sorbent

Figure 2: Extraction methodology decision tree. LLE is generally discouraged due to the high polarity of the hydroxylated metabolite.

Master Protocol: Optimized MCX SPE Method

Use this protocol to eliminate phospholipid interference and ensure maximum recovery.

Materials:

  • Cartridge: Strata-X-C or Oasis MCX (30 mg / 1 mL).

  • Internal Standard: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -4-hydroxypropranolol (Essential to track recovery).[7]
    
StepSolvent/ActionTechnical Note
1. Pre-treatment 200

L Plasma + 200

L


Acidification breaks protein binding and charges the amine (

).
2. Condition 1 mL MeOH then 1 mL WaterActivates the sorbent ligands.
3. Load Load pre-treated sampleFlow rate

mL/min to maximize interaction time.
4. Wash 1 1 mL

Formic Acid
Removes proteins and salts.
5. Wash 2 1 mL 100% MethanolCRITICAL STEP: Removes neutral lipids and phospholipids. Analyte stays bound via ionic bond.
6. Elute 2 x 250

L


in MeOH
High pH breaks the ionic bond, releasing the purified analyte.
7. Reconstitute Dry under

, reconstitute in Mobile Phase
Inject onto Phenyl-Hexyl column.
References
  • Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS.Link

  • Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry.[3][4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Fu, C. W., & Mason, W. D. (1989).[1] Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography.[1][4][5] The Analyst.[1][10] Link

  • BenchChem. (2025).[3] Solid-Phase Extraction Protocol for Propranolol and its Deuterated Analog.[3]Link[3]

  • Schipperges, S., et al. (2020). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis.[11] Journal of Chromatography B. Link

Sources

Calibration curve issues in 4-hydroxypropranolol HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Paradox

Welcome to the technical support center for 4-hydroxypropranolol (4-OHP). If you are here, you are likely facing a specific set of symptoms: calibration curves that curve downward at low concentrations, disappearing peaks in stored samples, or high background noise.

4-OHP is the primary active metabolite of propranolol.[1] Unlike its parent compound, it possesses a phenol group and a secondary amine , creating a "perfect storm" for HPLC analysis:

  • Oxidation Sensitivity: The phenol group rapidly oxidizes to a quinone species, especially at neutral/alkaline pH.

  • Adsorption: The amine group interacts strongly with silanols (glass vials, column packing), causing peak tailing and non-linearity.

This guide moves beyond standard methods to address the mechanistic failures in 4-OHP quantification.

Module 1: The "Disappearing Low Standard" (Oxidation & Stability)

Symptom: Your calibration curve is non-linear at the lower limit of quantification (LLOQ). The


 value is poor (< 0.99), and low-concentration standards show significantly lower area counts than predicted.
The Mechanism: Quinone Formation

4-OHP is highly susceptible to autoxidation. In the presence of dissolved oxygen and light, the phenolic hydroxyl group oxidizes to form a quinone. This product is often non-fluorescent at the 4-OHP wavelengths, leading to signal loss. This reaction is pseudo-first-order but appears more dramatic at low concentrations where a fixed amount of oxidation consumes a larger percentage of the analyte.

Troubleshooting Protocol

Q: I prepared standards in mobile phase, but the signal is dropping. Why? A: Mobile phases (methanol/water) contain dissolved oxygen. Without an antioxidant, 4-OHP degrades within hours.

The Fix: The "Antioxidant Shield" You must incorporate a reducing agent into your stock and working solutions.

  • Primary Choice: Ascorbic Acid (0.1% - 1.0% w/v) or Sodium Metabisulfite (0.05% - 0.2% w/v).

  • Acidification: Oxidation is slower at acidic pH. Ensure your sample solvent is acidified (e.g., 0.1% Formic Acid).

Visualization: The Oxidation Pathway

G OHP 4-Hydroxypropranolol (Fluorescent) Quinone Quinone Derivative (Non-Fluorescent / Brown) OHP->Quinone Oxidation (Signal Loss) O2 Dissolved O2 (Light/Heat) O2->Quinone Ascorbic Ascorbic Acid (Sacrificial Reductant) Ascorbic->OHP Protects Dehydro Dehydroascorbic Acid Ascorbic->Dehydro Intercepts O2

Caption: Mechanism of signal loss via oxidation and the protective role of ascorbic acid.[2]

Module 2: Linearity & Adsorption Issues

Symptom: The calibration curve intercepts the X-axis (negative Y-intercept), or the peak shape is severely tailed (


).
The Mechanism: Silanol Interactions

The secondary amine in 4-OHP interacts with free silanol groups (-Si-OH) on the surface of glass vials and the silica backbone of the HPLC column. This acts as a "sink," permanently binding a portion of the analyte.

  • Impact: At low concentrations (e.g., < 5 ng/mL), a significant fraction of the drug is lost to the container walls, curving the calibration plot.

Troubleshooting Protocol

Q: Should I use glass or plastic vials? A: Plastic (Polypropylene). 4-OHP adsorbs to untreated glass. If you must use glass, it requires silanized vials, but high-quality polypropylene is the safer, cheaper standard for this molecule.

Q: My peak is tailing despite using a C18 column. Why? A: Residual silanols on the column are binding the amine. The Fix:

  • Mobile Phase pH: Adjust aqueous mobile phase to pH 3.0 - 4.0. This protonates the silanols (suppressing ionization) and the analyte, reducing interaction.

  • Column Choice: Use a "Base-Deactivated" (BDS) or "End-capped" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Additives: If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites.

Module 3: Detection & Sensitivity

Symptom: High background noise or inability to reach low ng/mL sensitivity.

The Mechanism: Fluorescence vs. UV

While UV detection (290 nm) works for high concentrations, it lacks the selectivity for biological matrices. 4-OHP has native fluorescence due to its naphthalene ring structure.

Optimization Table: Detector Settings
ParameterRecommended SettingReason
Mode Fluorescence (FLD)10-100x more sensitive than UV; reduces matrix interference.
Excitation (

)
290 nm (or 230 nm)Targets the naphthalene ring absorption.
Emission (

)
340 - 350 nmMaximum Stokes shift emission for 4-OHP.
Gain/Response High (check saturation)4-OHP quantum yield is decent but requires gain optimization.

Master Protocol: The Stabilized Workflow

This protocol integrates the fixes for stability and adsorption into a self-validating workflow.

Reagents Preparation
  • Stabilizer Solution: 1% Ascorbic Acid + 0.05% EDTA in water (EDTA chelates metals that catalyze oxidation).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.5) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

Standard Preparation (Critical Step)
  • Stock: Dissolve 4-OHP in Methanol.

  • Dilution: Perform all serial dilutions using the Stabilizer Solution . Do NOT dilute in pure water or pure methanol.

  • Container: Use Polypropylene tubes and autosampler vials.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Isocratic Mode: 70% Buffer / 30% ACN (Adjust based on retention; 4-OHP elutes before Propranolol).

  • Temperature: 25°C (Higher temps accelerate oxidation on-column).

Self-Validating Logic (QC)

To ensure the system is working, include an Internal Standard (IS) .

  • Recommended IS: Oxprenolol or N-Desisopropylpropranolol.

  • Logic: If the IS area is stable but 4-OHP drops, it is a specific stability issue. If both drop, it is an injection/system issue.

Troubleshooting Logic Tree

Troubleshooting Start Start: Calibration Failure CheckShape Check Curve Shape Start->CheckShape LowDrop Drop at Low Conc. (Quadratic fit needed?) CheckShape->LowDrop Non-linear at bottom HighFlat Plateau at High Conc. CheckShape->HighFlat Non-linear at top Adsorption Adsorption Issue LowDrop->Adsorption Fresh Standards? Oxidation Oxidation Issue LowDrop->Oxidation Old Standards? Detector Detector Saturation or Quenching HighFlat->Detector Fix1 Switch to Plastic Vials Silanize Glass Adsorption->Fix1 Fix2 Add Ascorbic Acid Check pH < 4 Oxidation->Fix2 Fix3 Dilute Sample Lower PMT Gain Detector->Fix3

Caption: Decision tree for diagnosing non-linearity in calibration curves.

References

  • Walle, T., et al. (1988). "High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum." Journal of Clinical Pharmacy and Therapeutics. Link

  • Fu, C.W., & Mason, W.D. (1989).[7] "Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography." The Analyst. Link

  • Schipperges, S., et al. (2025).[8] "Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS." Agilent Application Notes. Link

  • Satinsky, D., et al. (2013).[4] "HPLC column-switching technique for sample preparation and fluorescence determination of propranolol in urine." Analytical and Bioanalytical Chemistry. Link

Sources

Validation & Comparative

Technical Comparison Guide: (S)-4-Hydroxy Propranolol HBr vs. (R)-4-Hydroxy Propranolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between (S)-4-Hydroxy Propranolol Hydrobromide and (R)-4-Hydroxy Propranolol . These compounds are the enantiomeric forms of the primary active metabolite of propranolol.

  • (S)-4-Hydroxy Propranolol is the eutomer (active enantiomer) regarding beta-adrenergic blockade, retaining the high affinity for

    
     and 
    
    
    
    receptors characteristic of the parent (S)-propranolol. The hydrobromide (HBr) salt form is utilized to enhance crystalline stability and solubility for in vitro applications.
  • (R)-4-Hydroxy Propranolol is the distomer (less active enantiomer) for beta-blockade but retains significant membrane-stabilizing activity (MSA) and antioxidant properties. It serves as a critical negative control in receptor binding assays and a probe for studying stereoselective glucuronidation.

Key Distinction: Researchers should select the (S)-HBr form for potency studies and signal transduction assays, while the (R)-form is essential for distinguishing receptor-mediated effects from non-specific physicochemical actions (e.g., lipid peroxidation inhibition).

Chemical & Physical Profile

The choice of salt form (Hydrobromide vs. Free Base/HCl) significantly impacts molecular weight calculations and solubility protocols.

Table 1: Physicochemical Comparison
Feature(S)-4-Hydroxy Propranolol HBr(R)-4-Hydroxy Propranolol (Free Base/HCl)*
Stereochemistry (S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)
CAS Number 14133-90-5 (Generic for HCl/Salt)14133-90-5 (Generic)
Molecular Weight ~356.26 g/mol (as HBr salt)~275.34 g/mol (Free Base) / 311.80 (HCl)
Solubility High in Water, Ethanol, DMSOModerate (Free Base); High (HCl)
Stability Enhanced crystalline stability (HBr)Oxidation sensitive (requires antioxidants)
Primary Utility

-Adrenergic Receptor Agonism/Antagonism
Metabolic Control, Membrane Stabilization

*Note: (R)-4-Hydroxy Propranolol is commonly supplied as the Hydrochloride (HCl) salt or free base. Researchers must adjust molarity calculations based on the specific counter-ion used.

Stability Warning

Both enantiomers possess a catechol-like structure (naphthol with a hydroxyl group), making them highly susceptible to auto-oxidation in aqueous solution.

  • Protocol: Solutions must be prepared fresh or stored at -80°C.

  • Additive: Use 0.1% ascorbic acid or sodium metabisulfite in stock solutions to prevent degradation into quinone species.

Pharmacological Performance[1][2][3]

The biological divergence between the (S) and (R) enantiomers is profound and dictates their experimental application.

Mechanism of Action[4]
  • Beta-Blockade (Stereoselective): The (S)-enantiomer fits the "three-point attachment" model of the beta-adrenergic receptor binding pocket. The hydroxyl group on the side chain in the (S)-configuration is critical for hydrogen bonding with Asn293 and Asp113 in the receptor. The (R)-enantiomer lacks this optimal orientation, resulting in 60–100x lower affinity.

  • Antioxidant Activity (Non-Stereoselective): Both enantiomers potently inhibit lipid peroxidation. This is a chemical property of the naphthol ring system and is independent of receptor binding.

  • Membrane Stabilization (Non-Stereoselective): At high micromolar concentrations, both isomers exhibit "quinidine-like" effects, inhibiting sodium channels.

Table 2: Functional Activity Comparison
Parameter(S)-4-Hydroxy Propranolol(R)-4-Hydroxy Propranolol

/

Affinity (

)
High (~1–5 nM)Low (>100 nM)
Potency Ratio 100 (Reference)~1
Intrinsic Sympathomimetic Activity (ISA) Present (Partial Agonist activity observed in specific models)Negligible
Antioxidant

~1.1

M
~1.1

M
CYP2D6 Inhibition Potent Product InhibitionWeak/None

Metabolic Fate & Stereoselectivity[5][6][7][8]

Understanding the metabolic pathways is crucial for pharmacokinetic studies. Propranolol is metabolized to 4-hydroxy propranolol via CYP2D6 .[1] This metabolite then undergoes Phase II conjugation (Glucuronidation).

Pathway Diagram

The following diagram illustrates the stereoselective glucuronidation pathways, highlighting how specific UGT enzymes prefer the (S) or (R) enantiomers.

MetabolicPathway Prop Propranolol (Racemic) CYP CYP2D6 (Oxidation) Prop->CYP Hydroxylation S_4OH (S)-4-OH Propranolol (Active Metabolite) CYP->S_4OH Major Pathway R_4OH (R)-4-OH Propranolol (Less Active) CYP->R_4OH Minor Pathway S_4OH->CYP Product Inhibition (S-Specific) UGT_S UGT1A7, UGT1A9 UGT2A1 S_4OH->UGT_S Preferred Substrate UGT_R UGT1A8 (Stereoselective) R_4OH->UGT_R Glucuronidation S_Gluc (S)-4-OH-Prop Glucuronide UGT_S->S_Gluc R_Gluc (R)-4-OH-Prop Glucuronide UGT_R->R_Gluc

Figure 1: Stereoselective metabolic pathway of Propranolol. Note the product inhibition loop where (S)-4-OH Propranolol inhibits its own formation enzyme, CYP2D6.

Experimental Protocols

Protocol A: Differential Receptor Binding Assay

This protocol validates the high-affinity binding of the (S)-enantiomer compared to the (R)-enantiomer.

Objective: Determine


 values for 

-adrenergic receptors.
  • Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

      
      .
      
    • Radioligand: [

      
      ]-Dihydroalprenolol (DHA) (~1 nM).
      
    • Tissue: Rat heart membranes or HEK-293 cells overexpressing

      
      -AR.
      
  • Solubilization:

    • Dissolve (S)-4-Hydroxy Propranolol HBr in DMSO to 10 mM.

    • Dissolve (R)-4-Hydroxy Propranolol in DMSO to 10 mM.

    • Critical: Add 1 mM Ascorbic Acid to prevent oxidation.

  • Incubation:

    • Incubate membrane aliquots with radioligand and increasing concentrations (

      
       to 
      
      
      
      M) of (S)- or (R)-competitor.
    • Incubate at 37°C for 60 minutes.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Plot % Bound vs. Log[Concentration].

    • Expected Result: The (S)-curve will shift significantly to the left (lower

      
      ) compared to the (R)-curve.
      
Protocol B: Metabolic Stability & Glucuronidation

Objective: Assess stereoselective clearance rates.

  • System: Human Liver Microsomes (HLM) or recombinant UGTs (UGT1A9/1A7).

  • Reaction Mix:

    • Substrate: 50

      
      M of (S) or (R) isomer.
      
    • Cofactor: 2 mM UDPGA (for glucuronidation).

    • Pore-forming agent: Alamethicin (25

      
      g/mg protein).
      
  • Sampling:

    • Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

    • Centrifuge at 10,000 x g.

  • Detection: LC-MS/MS monitoring transitions specific to the glucuronide conjugate (m/z 452 -> 116).

Selection Guide: When to Use Which?

Research GoalRecommended IsoformRationale
Potency Studies (S)-4-Hydroxy Propranolol HBr Represents the biologically active eutomer responsible for therapeutic beta-blockade.
Negative Controls (R)-4-Hydroxy Propranolol Low affinity for Beta-receptors allows differentiation of specific vs. non-specific effects.
Oxidative Stress Either (Racemic acceptable) Antioxidant activity is inherent to the chemical structure, not the chirality.
CYP2D6 Inhibition (S)-4-Hydroxy Propranolol The (S)-enantiomer is the specific inhibitor of CYP2D6 (mechanism-based inactivation).

References

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[1][2] British Journal of Pharmacology, 43(1), 222–235.[1][2] Link

  • Sun, L., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476.[3] Link

  • Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[1][2] Link

  • Rowland, K., et al. (1994). Stereoselective metabolism of propranolol and 4-hydroxypropranolol. Journal of Pharmaceutical Sciences. Link

  • Masubuchi, Y., et al. (1994). (S)-4'-hydroxypropranolol causes product inhibition and dose-dependent bioavailability of propranolol enantiomers in the isolated perfused rat liver. Biochemical Pharmacology, 48(6), 1277-1285. Link

Sources

Comparative Technical Guide: (S)-4-Hydroxy Propranolol Hydrobromide vs. Propranolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Propranolol (the parent prototype non-selective


-blocker) and its primary active metabolite, (S)-4-Hydroxy Propranolol Hydrobromide  (4-OH-Prop HBr).

While Propranolol remains the clinical gold standard for


-adrenergic blockade, 4-OH-Prop distinguishes itself through Intrinsic Sympathomimetic Activity (ISA)  and significantly superior antioxidant potency . For drug development professionals, 4-OH-Prop represents a critical variable in pharmacokinetic modeling and a potential scaffold for dual-action (antioxidant/antagonist) therapeutics.

Chemical & Pharmacological Profile

The core distinction lies in the metabolic hydroxylation at the para position of the naphthyl ring, creating a catechol-like structure. This structural modification fundamentally alters the compound's redox behavior while preserving receptor affinity.

Comparative Properties Table
FeaturePropranolol (HCl)(S)-4-Hydroxy Propranolol (HBr)
Role Parent Drug (Prototype)Active Metabolite (CYP2D6 mediated)
Receptor Selectivity Non-selective (

&

)
Non-selective (

&

)
Potency (Binding Affinity) High (

nM)
Equipotent (

nM)
Intrinsic Activity (ISA) None (Pure Antagonist)Present (Partial Agonist)
Membrane Stabilizing (MSA) HighModerate to High
Antioxidant Activity Negligible (

)
Potent (

)
Chemical Stability HighLower (Oxidation-prone due to phenol)
Structural Logic & Causality
  • Chirality: The (S)-enantiomer is the eutomer (active isomer) for both compounds. The (R)-enantiomer has negligible

    
    -blocking activity but retains membrane stabilizing effects.
    
  • The Hydrobromide Salt: Research grades of 4-OH-Prop are often supplied as Hydrobromide (HBr) or Hydrochloride (HCl). The HBr salt increases molecular weight relative to the free base but does not alter the pharmacophore.

    • Note: 4-OH-Prop is sensitive to oxidation (turning brown/pink in solution). Solutions must be prepared fresh or treated with antioxidants (e.g., ascorbic acid) for storage.

Pharmacodynamic Analysis

Receptor Affinity & Efficacy

Contrary to many metabolites which are inactive, 4-OH-Prop retains full affinity for


-adrenergic receptors.
  • Affinity: In radioligand binding assays using

    
    I-Iodocyanopindolol (
    
    
    
    I-CYP), both compounds displace the ligand with
    
    
    values in the 8.0–9.0 range.
  • Efficacy Divergence (The ISA Factor):

    • Propranolol: Acts as a silent antagonist. It binds to the receptor and stabilizes it in the inactive conformation (

      
      ), reducing constitutive activity (inverse agonism) or blocking agonist binding.
      
    • 4-OH-Prop: Exhibits Intrinsic Sympathomimetic Activity (ISA) . In catecholamine-depleted models, 4-OH-Prop can induce a slight increase in heart rate, indicating it acts as a partial agonist under specific conditions.

Antioxidant Potency (The "Hidden" Variable)

The 4-hydroxyl group confers electron-donating properties similar to Vitamin E (alpha-tocopherol).

  • Mechanism: Chain-breaking antioxidant activity. The phenol moiety donates a hydrogen atom to neutralize lipid peroxyl radicals (LOO•), stabilizing the radical via resonance on the naphthyl ring.

  • Data: 4-OH-Prop inhibits lipid peroxidation with an

    
    , making it 
    
    
    
    more potent than Propranolol and roughly
    
    
    more potent than Vitamin E in specific assays.[1][2]

Visualizations

Diagram 1: Metabolic & Pharmacodynamic Pathway

This diagram illustrates the conversion of Propranolol to 4-OH-Prop and their divergent downstream effects.

G Prop Propranolol (Parent) CYP CYP2D6 (Liver) Prop->CYP Oxidation Receptor Beta-Adrenergic Receptor Prop->Receptor High Affinity Effect1 Pure Antagonism (No ISA) Prop->Effect1 Metabolite (S)-4-OH Propranolol (Active Metabolite) CYP->Metabolite Metabolite->Receptor High Affinity Effect2 Partial Agonism (ISA Present) Metabolite->Effect2 Effect3 Potent Antioxidant (Radical Scavenging) Metabolite->Effect3 Direct Chemical Action

Caption: Metabolic conversion of Propranolol to 4-OH-Prop via CYP2D6, highlighting the divergence in Intrinsic Sympathomimetic Activity (ISA) and antioxidant capability.

Experimental Protocols

To validate the comparative efficacy and potency, the following "self-validating" protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 values for Propranolol vs. (S)-4-OH-Prop HBr at 

-receptors.

Mechanistic Logic: We use a fixed concentration of a radioligand (


I-CYP) and varying concentrations of the "cold" competitor. The displacement curve allows calculation of 

, which is converted to

using the Cheng-Prusoff equation.

Materials:

  • Source: Rat heart membranes or HEK-293 cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    I-Iodocyanopindolol (
    
    
    
    I-CYP), ~2000 Ci/mmol.
  • Non-specific Control: 10

    
     Propranolol (saturating concentration).
    

Workflow:

  • Preparation: Thaw membranes and dilute in Binding Buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4).
    
    • Critical Step: Add 0.1% Ascorbic Acid to the buffer for the 4-OH-Prop arm to prevent oxidative degradation of the catechol moiety.

  • Incubation:

    • Total Binding: Membrane +

      
      I-CYP (0.2 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      I-CYP + 10 
      
      
      
      Propranolol.
    • Experimental: Membrane +

      
      I-CYP + Competitor (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity (CPM). Plot % Specific Binding vs. Log[Drug]. Fit to a one-site competition model.

Validation Criteria:

  • Specific binding must be >70% of total binding.

  • Hill slope should act near -1.0 (indicating competitive antagonism).

Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)

Objective: Quantify the antioxidant superiority of 4-OH-Prop over Propranolol.

Workflow:

  • Induction: Induce oxidative stress in rat liver microsomes using

    
    /Ascorbate or 
    
    
    
    .
  • Treatment: Co-incubate with Propranolol or 4-OH-Prop (

    
    ).
    
  • Detection: Add Thiobarbituric Acid (TBA) reagent and boil for 15 mins.

  • Measurement: Measure absorbance at 532 nm (Malondialdehyde-TBA adduct).

  • Result: 4-OH-Prop should show a dose-dependent reduction in absorbance (

    
    ), while Propranolol will show minimal effect at these concentrations.
    
Diagram 2: Experimental Workflow Logic

Experiment cluster_0 Binding Assay (Affinity) cluster_1 Antioxidant Assay (Ancillary) Start Start: Membrane Preparation Step1 Incubate with 125I-CYP Start->Step1 StepA Induce Oxidative Stress (Fe3+/Ascorbate) Start->StepA Step2 Add Competitor (Prop vs 4-OH-Prop) Step1->Step2 Step3 Filter & Count CPM Step2->Step3 Result1 Calculate Ki (Cheng-Prusoff) Step3->Result1 StepB Add Drug StepA->StepB StepC TBARS Reaction StepB->StepC Result2 Calculate IC50 (Lipid Peroxidation) StepC->Result2

Caption: Dual-stream validation workflow: Radioligand binding confirms receptor affinity, while TBARS assay validates the unique antioxidant efficacy of the metabolite.

References

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[3][4] British Journal of Pharmacology, 43(1), 222–235.[3][4][5][6]

  • Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[4][5] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[4][5][6]

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.

  • Walle, T., et al. (1988). 4-Hydroxypropranolol and its glucuronide: plasma concentrations and metabolic fate in man. Clinical Pharmacology & Therapeutics, 44(3), 296-304.

Sources

In vitro vs in vivo effects of (S)-4-Hydroxy Propranolol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Potency vs. In Vivo Pharmacodynamics

Executive Summary

(S)-4-Hydroxy Propranolol (4-HP) Hydrobromide is the active, hydroxylated metabolite of the non-selective


-adrenergic antagonist propranolol. While often overshadowed by its parent compound, 4-HP possesses a distinct "dual-action" pharmacological profile:
  • High-Affinity

    
    -Blockade:  The (S)-enantiomer retains equipotent antagonistic activity at 
    
    
    
    and
    
    
    receptors compared to propranolol.
  • Potent Antioxidant Activity: Unlike propranolol, the catechol moiety of 4-HP confers significant radical scavenging capabilities, protecting endothelial cells from oxidative stress.

This guide objectively compares the in vitro mechanistic strengths of (S)-4-HP against its in vivo pharmacokinetic limitations, providing actionable protocols for experimental handling.

Mechanistic Profile: In Vitro

Receptor Binding & Potency

The (S)-enantiomer is the pharmacologically active stereoisomer regarding


-adrenergic blockade.
  • Target:

    
     and 
    
    
    
    Adrenergic Receptors.[1]
  • Potency (pA2): ~8.24 (

    
    ) and ~8.26 (
    
    
    
    ).
  • Comparison: The affinity is statistically comparable to (S)-propranolol.

  • Intrinsic Sympathomimetic Activity (ISA): Unlike the "pure" antagonist propranolol, 4-HP exhibits partial agonist activity (ISA) in specific catecholamine-depleted models, a critical differentiator in heart rate modulation studies.

Antioxidant & Cytoprotective Mechanism

The defining in vitro advantage of 4-HP is its catechol structure (3,4-dihydroxyphenyl-like arrangement), which acts as a chain-breaking antioxidant.

  • Lipid Peroxidation Inhibition: IC

    
    
    
    
    
    1.1
    
    
    M.[2][3]
  • Superiority: 4-HP is >100-fold more potent than propranolol and ~4-8 fold more potent than Vitamin E (Trolox) in inhibiting LDL oxidation and preserving endothelial glutathione.[2]

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action: competitive antagonism at the


-receptor and direct scavenging of Reactive Oxygen Species (ROS).

G cluster_0 Extracellular Space cluster_1 Cell Membrane / Intracellular Compound (S)-4-Hydroxy Propranolol ROS Reactive Oxygen Species (OH•, ONOO-) Compound->ROS Direct Scavenging (Catechol Moiety) BetaRec β1/β2 Adrenergic Receptor Compound->BetaRec Competitive Antagonism (pA2 ~8.2) LipidPerox Lipid Peroxidation Compound->LipidPerox Inhibits (IC50 1.1µM) GSH Glutathione (GSH) Compound->GSH Preserves ROS->LipidPerox Induces ROS->GSH Depletes GsProtein Gs Protein BetaRec->GsProtein Inhibition AC Adenylyl Cyclase GsProtein->AC cAMP cAMP Production AC->cAMP

Figure 1: Dual mechanism of (S)-4-Hydroxy Propranolol: Receptor blockade and ROS scavenging.[3]

Systemic Performance: In Vivo

Pharmacokinetics (PK)[2][4]
  • Formation: 4-HP is formed via CYP2D6 ring oxidation of propranolol.

  • Half-life (

    
    ):  Short (~3–4 hours in humans/dogs), similar to the parent drug.
    
  • Elimination: Rapidly conjugated via glucuronidation (UGT1A7, UGT1A9) and sulfation.

  • Bioavailability: In oral dosing of propranolol, 4-HP contributes significantly to the therapeutic effect due to first-pass metabolism. However, when 4-HP is administered directly (IV), its rapid clearance and instability limit its duration of action compared to stable synthetic beta-blockers.

Hemodynamic Effects
  • Cardiovascular: Induces bradycardia (reduced heart rate) and hypotension (reduced blood pressure) and decreases dP/dt (contractility).

  • The ISA Nuance: In catecholamine-depleted rat models, 4-HP has been shown to increase heart rate slightly, indicating Intrinsic Sympathomimetic Activity.[3][4] This contrasts with propranolol, which is a pure antagonist. Researchers must account for this when selecting a control for "pure" beta-blockade.

Comparative Analysis: In Vitro vs. In Vivo[6]

FeatureIn Vitro (Cellular/Tissue)In Vivo (Systemic)
Primary Activity Potent

-blocker + Antioxidant
Active metabolite contributing to

-blockade
Stability Unstable: Rapid oxidation of catechol moiety without stabilizers.Transient: Rapidly metabolized/conjugated (

~3-4h).
Potency Comparison Equipotent to Propranolol (pA2 ~8.2).Similar hemodynamic efficacy to Propranolol.[5]
Antioxidant Effect Highly measurable (IC

~1.1

M).[2][3]
Difficult to isolate from receptor effects; contributes to endothelial protection.
Key Differentiator Cytoprotection against ROS.Intrinsic Sympathomimetic Activity (ISA) in specific models.

Experimental Protocols

Handling the Hydrobromide Salt

The Hydrobromide salt (MW ~356.25 g/mol ) improves solid-state stability but does not prevent oxidation in solution.

  • Storage: -20°C or -80°C, desiccated, protected from light.

  • Solubility: Soluble in DMSO (>25 mg/mL), Ethanol, and Water (with pH adjustment).

"Self-Validating" Stability Protocol

Challenge: The catechol group oxidizes to a quinone (turning the solution pink/brown), losing antioxidant activity and potentially becoming cytotoxic. Solution: Use the following workflow to ensure data integrity.

Reagent Preparation
  • Vehicle: Deoxygenate water/buffer by bubbling

    
     gas for 15 mins.
    
  • Stabilizer: Add 0.1% Ascorbic Acid or 0.5 mM EDTA to the stock solution to chelate metal ions that catalyze oxidation.

  • Preparation: Prepare working solutions immediately before use. Discard if any color change (pink hue) is observed.

Dosing Calculation (Example)
  • Target: 10 mg/kg (S)-4-HP (Free Base equivalent).

  • Formula:

    
    
    
  • Calculation:

    
     mg/kg of the Hydrobromide salt.
    
Experimental Workflow Diagram

Workflow Stock Solid (S)-4-HP HBr Store -80°C, Dark Mix Prepare Fresh Stock (Avoid Light) Stock->Mix Solvent Degassed Buffer + 0.1% Ascorbic Acid Solvent->Mix Check Visual Check: Clear = Pass Pink = Fail (Oxidized) Mix->Check InVitro In Vitro Assay (Add within 15 min) Check->InVitro Pass InVivo In Vivo Injection (Correct for HBr MW) Check->InVivo Pass

Figure 2: Quality control workflow for handling oxidation-sensitive catecholamines.

References

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[6] British Journal of Pharmacology, 43(1), 222–235.[3] Link

  • Mak, I. T., Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[3] Link

  • Walle, T., et al. (1980). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 27(1), 22-31. Link

  • Tachibana, O., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families.[7] International Journal of Molecular Sciences, 23(13), 7468. Link

  • Santa Cruz Biotechnology. (S)-4-Hydroxy Propranolol Hydrobromide Product Data. Link[8]

Sources

Comparative Antioxidant Pharmacology: Propranolol vs. 4-Hydroxypropranolol

[1][2][3][4][5]

Executive Summary

Verdict: While Propranolol (PRO) exhibits minor antioxidant activity primarily through membrane stabilization, its metabolite 4-Hydroxypropranolol (4-OH-PRO) is a potent, direct chain-breaking antioxidant.[1][2]

Experimental data confirms that 4-OH-PRO is approximately 100-fold more potent than the parent drug in inhibiting lipid peroxidation. In physiological contexts, the therapeutic antioxidant benefit of propranolol administration is significantly mediated by its metabolic conversion to 4-OH-PRO via CYP2D6. Researchers investigating oxidative stress mitigation in cardiovascular models should prioritize 4-OH-PRO or account for hepatic metabolism when using the parent compound.

Chemical & Mechanistic Basis[6]

The divergence in antioxidant capability stems from specific structural modifications during Phase I metabolism.

Propranolol (Parent Compound)[1][2][3][4][6][7][8][9][10][11]
  • Structure: Naphthyloxypropanolamine core.

  • Mechanism: Membrane Stabilization. Propranolol is highly lipophilic. It intercalates into the lipid bilayer, altering membrane fluidity and packing. This physicochemical shielding hinders the propagation of radical chains sterically but lacks the chemical functional groups to efficiently donate hydrogen atoms to neutralize radicals directly.

  • Limitation: Requires high concentrations (>100 µM) to achieve significant antioxidant effects in vitro.

4-Hydroxypropranolol (Active Metabolite)[1][2][3][4][6][10][12]
  • Structure: Hydroxylated at the C4 position of the naphthyl ring.

  • Mechanism: Chain-Breaking Scavenging. The addition of the hydroxyl group creates a phenol/catechol-like moiety. This structure allows 4-OH-PRO to act as a hydrogen donor, directly quenching peroxyl (ROO•) and hydroxyl (OH[1][2][3][4]•) radicals.[1][5][6][7][8] The resulting radical on the 4-OH-PRO molecule is resonance-stabilized by the naphthyl ring system.

  • Potency: Effective at low micromolar concentrations (1–5 µM), comparable to

    
    -tocopherol (Vitamin E).
    
Visualization: Metabolic Activation & Dual Mechanisms

GPROPropranolol(Parent Drug)CYPCYP2D6(Hepatic Metabolism)PRO->CYPHydroxylationMembraneMechanism A:Membrane Stabilization(Physicochemical Shielding)PRO->MembraneIntercalationHOP4-Hydroxypropranolol(Active Metabolite)CYP->HOPScavengeMechanism B:Direct Radical Scavenging(H-Atom Donation)HOP->ScavengePhenolic -OH groupWeakWeak Antioxidant Effect(High IC50: ~168 µM)Membrane->WeakPotentPotent Antioxidant Effect(Low IC50: ~1.1 µM)Scavenge->Potent

Figure 1: The metabolic conversion of Propranolol to 4-Hydroxypropranolol shifts the mechanism from weak membrane stabilization to potent radical scavenging.

Comparative Performance Analysis

The following data summarizes pivotal experiments comparing the two compounds against standard antioxidants (Trolox/Vitamin E).

A. Inhibition of Microsomal Lipid Peroxidation

Assay Model: Rat liver microsomes exposed to iron-catalyzed hydroxyl radicals (Dihydroxyfumarate + Fe³⁺).[2]

CompoundIC50 (µM)Relative PotencyMechanism Note
4-Hydroxypropranolol 1.1 100x Direct radical quenching
Trolox (Vitamin E analog)4.325xStandard chain-breaker
Propranolol 168.0 1x Membrane stabilization only
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Insight: 4-OH-PRO is approximately 4-fold more potent than Trolox and >150-fold more potent than Propranolol in this specific assay.

B. LDL Oxidation Lag Phase

Assay Model: Human LDL oxidized by Cu(II).[1][2] The "Lag Phase" indicates the time the antioxidant protects lipids before oxidation spikes.

Compound (at 3 µM)Lag Phase Delay (min)Efficacy vs Control
4-Hydroxypropranolol 108 min High Protection
Probucol (Positive Control)98 minHigh Protection
Trolox47 minModerate Protection
Propranolol 6 min Negligible Protection
C. Endothelial Cytoprotection

Assay Model: Bovine Aortic Endothelial Cells (BAEC) exposed to oxy-radical stress.[1][2][9] Endpoint: Prevention of Glutathione (GSH) depletion.[2][9][3]

CompoundEC50 (µM) for GSH Preservation
4-Hydroxypropranolol 1.2
Trolox7.9
Propranolol 49.0

Experimental Protocol: Microsomal Lipid Peroxidation Assay

To reproduce the comparative data cited above, use the following validated protocol. This method distinguishes between true scavenging activity and simple membrane interference.

Reagents
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Microsomes: Isolated from rat liver via differential centrifugation (resuspended at 2.0 mg protein/mL).

  • Radical Generator:

    • ADP (1 mM)

    • FeCl₃ (0.1 mM)

    • Dihydroxyfumarate (DHF) (freshly prepared)

  • Detection: Thiobarbituric Acid (TBA) solution.

Step-by-Step Workflow
  • Pre-Incubation:

    • Aliquot microsomal suspension (0.2 mg protein/mL final conc) into reaction tubes.

    • Add test compounds (Propranolol or 4-OH-PRO) at varying concentrations (0.1 – 200 µM).

    • Incubate at 37°C for 10 minutes to allow for membrane partitioning.

  • Radical Initiation:

    • Add ADP-Fe³⁺ mixture (100 µM final Fe concentration).

    • Initiate reaction by adding DHF (start timer).

    • Note: This system generates a steady flux of •OH and O₂•- radicals.

  • Reaction Phase:

    • Incubate at 37°C for 20 minutes in a shaking water bath.

  • Termination & Development:

    • Stop reaction by adding 1 mL of 20% Trichloroacetic acid (TCA).

    • Add 1 mL of 0.67% TBA.

    • Heat at 95°C for 20 minutes to develop the pink MDA-TBA adduct.

  • Quantification:

    • Centrifuge at 3,000 x g for 10 minutes to clear debris.

    • Measure absorbance of the supernatant at 532 nm .

    • Calculate % Inhibition relative to vehicle control.

Experimental Logic Diagram

ProtocolStartMicrosomal Suspension(0.2 mg/mL)TreatAdd Test Compound(PRO or 4-OH-PRO)Start->TreatIncubate1Pre-incubation10 min @ 37°CTreat->Incubate1InitiateAdd Radical Generator(Fe-ADP + DHF)Incubate1->InitiateReactPeroxidation Reaction20 min @ 37°CInitiate->ReactStopStop: TCA AdditionReact->StopDevelopDevelop: TBA Addition95°C for 20 minStop->DevelopReadRead Absorbance@ 532 nmDevelop->Read

Figure 2: Workflow for the TBARS assay to quantify lipid peroxidation inhibition.

References

  • Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[10][1][11] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[10][1][9][3][12][13]

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[9] British Journal of Pharmacology, 43(1), 222-235.[10][9][3][11]

  • Gomes, A., et al. (2006). Antioxidant activity of beta-blockers: an effect mediated by scavenging reactive oxygen and nitrogen species?[7] Bioorganic & Medicinal Chemistry, 14(13), 4568-4577.[7]

  • Kramer, J. H., et al. (1994). Propranolol and its analogs: relative potencies for antioxidant activity. Annals of the New York Academy of Sciences, 723, 180-196.[14]

Efficacy of (S)-4-Hydroxy Propranolol in Beta-Adrenergic Receptor Blockade

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers

Executive Summary: The Dual-Action Metabolite

In the landscape of beta-adrenergic antagonists, (S)-4-Hydroxy Propranolol (4-OH-P) represents a critical, often underappreciated pharmacological entity. While classically categorized merely as the primary active metabolite of Propranolol, distinct experimental data reveals it possesses a pharmacological profile that diverges significantly from its parent compound.[1]

This guide provides a technical comparison of (S)-4-OH-P against standard beta-blockers. Unlike the "pure antagonist" profile of Propranolol, (S)-4-OH-P exhibits equipotent beta-blockade coupled with Intrinsic Sympathomimetic Activity (ISA) and superior antioxidant cytoprotection . For drug development professionals, this compound offers a template for "soft" beta-blockade with added oxidative stress mitigation.

Part 1: Molecular Mechanism & Pharmacological Profile
1.1 Receptor Binding & Stereoselectivity

The beta-adrenergic blocking activity of 4-Hydroxy Propranolol is stereospecific.[2] The (S)-enantiomer carries the therapeutic weight, exhibiting high affinity for both


 and 

receptors.
  • Mechanism: Competitive antagonism at the orthosteric site of G-protein coupled

    
    -adrenergic receptors.
    
  • Potency: Experimental

    
     values (approx 8.24 - 8.26) indicate it is equipotent to (S)-Propranolol.
    
  • Differentiation: Unlike Propranolol, which is highly lipophilic and crosses the Blood-Brain Barrier (BBB) causing CNS effects, (S)-4-OH-P is more polar (hydrophilic), theoretically limiting its CNS penetration if administered directly, though it contributes to systemic effects when formed metabolically.[1]

1.2 The "Hidden" Intrinsic Sympathomimetic Activity (ISA)

A critical divergence in the pharmacological profile is ISA.

  • Propranolol: A pure antagonist (inverse agonist in some models) with zero ISA. It dramatically lowers resting heart rate.

  • 4-OH-P: Exhibits partial agonist activity (ISA). In catecholamine-depleted models, 4-OH-P induces a dose-dependent increase in heart rate.[3][4][5] This suggests a "buffered" blockade, potentially preserving cardiac output at rest better than the parent drug.

1.3 Antioxidant "Accessory" Pathway

(S)-4-OH-P contains a catechol-like structure (hydroxyl group at the 4-position of the naphthyl ring) that confers potent chain-breaking antioxidant properties.

  • Data Point: 4-OH-P inhibits lipid peroxidation with an

    
     of ~1.1 
    
    
    
    .[3][4][6][7]
  • Comparison: It is >100x more potent as an antioxidant than Propranolol (

    
     ~168 
    
    
    
    ) and 4-8x more potent than Vitamin E (Trolox).[6][7]
Part 2: Comparative Efficacy Analysis

The following table synthesizes experimental data comparing (S)-4-Hydroxy Propranolol with its parent and a standard cardioselective alternative.

Table 1: Comparative Pharmacological Metrics

Feature(S)-4-Hydroxy Propranolol(S)-PropranololAtenolol
Primary Class Non-selective

-Blocker
Non-selective

-Blocker
Selective

-Blocker
Receptor Affinity (

)
~1.0 - 5.0 nM~1.0 - 5.0 nM~500 - 1000 nM
Beta-Blockade Potency Equipotent (Reference)Reference Standard (1.[8]0)~0.5x (vs Propranolol)
Intrinsic Sympathomimetic Activity (ISA) Present (+) Absent (-)Absent (-)
Membrane Stabilizing Activity (MSA) High (+) High (+)Absent (-)
Antioxidant Potency (

Lipid Perox.)
~1.1

(Very High)
~168

(Low)
Negligible
Blood-Brain Barrier Penetration Low (Polar)High (Lipophilic)Low (Hydrophilic)

Key Insight: Researchers utilizing Propranolol in in vivo chronic studies are actually observing the composite effect of the parent drug (pure blockade) and the metabolite (blockade + antioxidant + ISA).

Part 3: Visualization of Signaling & Metabolism

The following diagram illustrates the dual pathway: the metabolic formation of 4-OH-P and its subsequent parallel action on Beta-Adrenergic signaling and ROS (Reactive Oxygen Species) scavenging.

G cluster_0 Metabolic Activation cluster_1 Pharmacological Action cluster_2 Physiological Outcome Prop (S)-Propranolol (Parent Drug) CYP CYP2D6 (Liver) Prop->CYP Hydroxylation BetaAR Beta-Adrenergic Receptor (Gs) Prop->BetaAR Antagonism (No ISA) ROS Reactive Oxygen Species (ROS) Prop->ROS Weak Scavenging Metab (S)-4-Hydroxy Propranolol CYP->Metab Active Metabolite Metab->BetaAR Antagonism + Partial Agonism (ISA) Metab->ROS Direct Scavenging (Potent) AC Adenylyl Cyclase BetaAR->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced HR Heart Rate Reduction cAMP->HR Cyto Endothelial Cytoprotection ROS->Cyto Inhibition of Oxidative Stress

Figure 1: Pathway illustrating the metabolic conversion of Propranolol to (S)-4-OH-P and the metabolite's dual mechanism: receptor blockade with ISA and direct ROS scavenging.

Part 4: Experimental Protocols

To validate the efficacy of (S)-4-Hydroxy Propranolol, two distinct assays are required: one for receptor affinity and one for the unique antioxidant functionality.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of (S)-4-OH-P for 

-AR using membrane preparations. Self-Validation: The inclusion of a known standard (Propranolol) and a non-specific binding control ensures assay validity.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human

      
      -AR.
      
    • Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in binding buffer.

  • Assay Setup (96-well plate):

    • Total Binding: 25 µL Membrane + 25 µL radioligand (

      
      I-Cyanopindolol, ~0.2 nM final).
      
    • Non-Specific Binding (NSB): Add 10 µM unlabeled Propranolol (excess) to define the specific signal window.

    • Experimental: Add (S)-4-OH-P at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 90 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific filter binding).

    • Wash 3x with ice-cold wash buffer.

  • Analysis:

    • Count radioactivity (CPM).[9] Calculate Specific Binding = Total - NSB.

    • Fit data to a one-site competition model to derive

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Endothelial Lipid Peroxidation Assay (Antioxidant Validation)

Objective: Quantify the cytoprotective capacity of (S)-4-OH-P against free radical stress.

  • Cell Culture:

    • Culture Bovine Aortic Endothelial Cells (BAEC) to confluence.

  • Induction of Oxidative Stress:

    • Prepare a free-radical generating system: Dihydroxyfumarate (DHF) +

      
      -ADP.
      
  • Treatment Groups:

    • Control (Buffer only).

    • Stress Control (DHF/Fe only).

    • Reference: (S)-Propranolol (1 - 100 µM).

    • Experimental: (S)-4-OH-P (0.1 - 10 µM).

  • Measurement (TBARS Method):

    • Incubate cells with treatment + stress for 45 minutes.

    • Lyse cells and add Thiobarbituric Acid (TBA) reagent.

    • Boil at 95°C for 60 mins.

    • Measure absorbance at 532 nm (detects malondialdehyde, a marker of lipid peroxidation).

  • Causality Check:

    • If (S)-4-OH-P shows lower absorbance than the Stress Control at significantly lower concentrations than Propranolol, the "dual-action" hypothesis is validated.

Part 5: References
  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[10] British Journal of Pharmacology.[3][10][11]

  • Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[4][7][11] Journal of Pharmacology and Experimental Therapeutics.

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology.[3][10][11]

  • Walle, T., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man.[12] Journal of Medicinal Chemistry.

  • BenchChem. (S)-4-Hydroxy Propranolol Data Sheet & Pharmacological Profile.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Hydroxy Propranolol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents, intermediates, and metabolites like (S)-4-Hydroxy Propranolol Hydrobromide are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

This compound is a metabolite of Propranolol, a widely used beta-blocker.[1] As a research chemical, it is intended for laboratory use only and requires careful handling throughout its lifecycle, from acquisition to disposal.[1] This document synthesizes best practices derived from safety data sheets of the parent compound and general chemical waste management principles to provide a robust operational plan.

Hazard Assessment & Characterization

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its likely hazard profile from its parent compound, Propranolol Hydrochloride. This approach, common in research settings, necessitates treating the compound with appropriate caution.

Propranolol Hydrochloride is generally not classified as hazardous under OSHA but is considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] Ingestion of large quantities can lead to cardiovascular and central nervous system effects.[2][4][5] The primary routes of exposure are ingestion and inhalation of dust particles.[2] Therefore, all waste and contaminated materials must be handled as potentially hazardous.

Table 1: Hazard Profile and Recommended Personal Protective Equipment

Hazard ConsiderationAssessed Risk & RationaleRecommended PPE
Acute Oral Toxicity Harmful if swallowed.[3][6] Accidental ingestion is a primary exposure risk.Standard laboratory attire (lab coat), Nitrile or Latex Gloves.[5]
Inhalation Solid, crystalline powder form presents a risk of aerosolization and inhalation.[2][7]Safety glasses with side shields.[4] In cases of significant dust generation, an air-purifying respirator may be necessary.[4][5]
Eye/Skin Contact May cause mild irritation upon contact.[2]Safety glasses with side shields.[4] Wear gloves to prevent skin contact.[5]
Environmental Releases to the environment should be avoided.[6] Do not allow to enter sewers or waterways.[3][7]N/A (Procedural Control)

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is critical.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.[7]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the PPE outlined in Table 1.

  • Contain the Spill: Prevent the spill from spreading.

  • Handle the Material Safely:

    • For Solid Spills: Gently dampen the material with water to prevent dust from becoming airborne.[7] Carefully sweep up the material and place it into a designated, labeled, and sealable waste container.[8] Avoid using a vacuum cleaner unless it is HEPA-filtered and rated for pharmaceutical dust.[7]

    • For Solutions: Wipe up with an absorbent, inert material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into the designated waste container.[4]

  • Decontaminate the Area: After the material is removed, flush the area with water.[4] Collect all cleaning materials and wash water for proper disposal as hazardous waste.[7]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container.

Chemical Waste Segregation & Disposal Workflow

The cornerstone of proper chemical disposal is rigorous segregation.[9] Mixing incompatible chemicals can lead to dangerous reactions and complicates the disposal process.[10] this compound waste should never be mixed with other waste streams like solvents or acids unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Procedure
  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste. This includes expired raw material, contaminated labware (e.g., weigh boats, pipette tips), used PPE, and cleanup materials.

  • Containerization:

    • Select a waste container that is sturdy, leak-proof, and chemically compatible.[11]

    • Keep the container closed at all times except when adding waste.[11][12] This is a common regulatory requirement.

    • Ensure the container is clearly labeled with a "Hazardous Waste" tag, identifying the contents as "this compound" and noting any other components.[10][12]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area within your laboratory.[12] This area should be under the control of laboratory personnel and away from incompatible materials.[9]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[12] Do not attempt to dispose of this material through standard trash or sewer systems.[9][11]

  • Primary Disposal Method: The recommended disposal method for pharmaceutical waste of this type is high-temperature incineration at a licensed and approved facility.[4] This process ensures the complete destruction of the active compound.

  • Documentation: Retain all documentation related to the waste disposal, as required by institutional policy and regulations like the Resource Conservation and Recovery Act (RCRA).[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

cluster_generation Waste Generation cluster_characterization Characterization & Handling cluster_response Response & Collection cluster_disposal Final Disposal Pathway start Waste containing This compound is generated spill Accidental Spill? start->spill Assess situation routine Routine Waste Stream (e.g., contaminated consumables, expired chemical) spill->routine No spill_protocol Execute Spill Management Protocol (Dampen, Sweep/Absorb, Decontaminate) spill->spill_protocol Yes containerize Place in a designated, sealed, and clearly labeled Hazardous Waste Container routine->containerize spill_protocol->containerize saa Store in Satellite Accumulation Area containerize->saa pickup Contact EHS for Pickup by Licensed Waste Vendor saa->pickup incinerate Transport to Approved Facility for High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for this compound.

Regulatory Compliance

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories may operate under specific rules, such as Subpart K, which provides alternative requirements better suited for a laboratory environment.[13] It is the responsibility of every researcher to be aware of and compliant with federal, state, and local regulations, as well as their own institution's specific policies.[7][14] Always consult your EHS department for guidance.

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the integrity of our scientific pursuits.

References

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). Triumvirate Environmental.
  • SAFETY DATA SHEET - Propranolol Hydrochloride Oral Solution. (2021, October 4). PAI Pharma.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • S(-)-Propranolol • HCl Safety Data Sheet. Santa Cruz Biotechnology.
  • Propranolol Hydrochloride, USP - Scientific Documentation. (2017, December 6). Spectrum Chemical.
  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. (2004, May 24). Chemical & Engineering News.
  • Propranolol Hydrochloride Extended-Release Capsules - SAFETY DATA SHEET. Pfizer.
  • SAFETY DATA SHEET - PROPRANOLOL HYDROCHLORIDE, USP. (2017, December 6). Spectrum Chemical.
  • Material Safety Data Sheet - Propranolol Hydrochloride. Pfizer.
  • CAT 1196 - propranolol hydrochloride - SAFETY DATA SHEET. LGC Standards.
  • Safety data sheet - Propranolol hydrochloride, API. (2023, May 24). Caesar & Loretz GmbH.
  • This compound | CAS 76792-96-6 (free base). Santa Cruz Biotechnology.
  • Material Safety Data Sheet - DL-Propranolol Hydrochloride, 99%. Cole-Parmer.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.

Sources

Personal Protective Equipment & Handling Guide: (S)-4-Hydroxy Propranolol Hydrobromide

[1][2]

Executive Safety Summary

Compound: (S)-4-Hydroxy Propranolol Hydrobromide CAS (Free Base): 76792-96-6 (Salt specific CAS may vary by vendor; treat as parent structure 14133-90-5 derivative) Molecular Formula: C₁₆H₂₁NO₃[1][2] · HBr

Senior Scientist’s Directive: Do not treat this merely as a "standard chemical reagent." This is a potent, pharmacologically active metabolite of Propranolol. It possesses intrinsic sympathomimetic activity and beta-blocking capabilities comparable to the parent drug.[1][2][3] The hydrobromide salt moiety adds a potential for mucosal irritation and hygroscopicity.

Core Risk Profile:

  • Pharmacological: Potent

    
    -adrenergic antagonist.[1][2] Accidental exposure (inhalation/dermal) can precipitate bradycardia, hypotension, and bronchospasm.[2]
    
  • Chemical: Hydrobromide salts are prone to hydrolysis in moist environments, potentially releasing acidic traces that irritate mucous membranes.

  • Physical: Fine crystalline powder.[1] High risk of aerosolization during weighing.

Risk Assessment & PPE Matrix

The selection of PPE is not arbitrary; it is a barrier system designed to defeat specific permeation and inhalation vectors.

The "Why" Behind the Gear
Hazard VectorMechanism of ActionMitigation Strategy
Inhalation Systemic absorption via alveoli.[1][2] Rapid onset of bradycardia/bronchoconstriction.HEPA Filtration (P100) . N95 is insufficient for potent pharmaceutical dusts due to face-seal leakage rates.[1][2]
Dermal Lipophilic nature of propranolol derivatives allows transdermal absorption. HBr salt may cause local dermatitis.[2]Double-Gloving . Creates a breakthrough time buffer and allows outer glove removal without skin exposure.
Ocular Direct mucosal absorption + acidic irritation from HBr.[1]Sealed Goggles . Safety glasses fail against floating dust particles.
PPE Specification Table
Protection TierComponentSpecification / Standard
Respiratory PrimaryP100 Half-Face Respirator (minimum) or PAPR (Powered Air Purifying Respirator) for quantities >100mg.[1][2]
Hand Inner LayerNitrile (0.11 mm / 4 mil).[1][2] Color: Blue/White (Contrast).[1][2]
Outer LayerNitrile (Extended Cuff, 0.14 mm / 5-6 mil).[1][2] Color: Purple/Black.[2]
Body TorsoTyvek® Lab Coat (Closed front) or full coverall.[1][2] Wrist cuffs must be elasticized.[2]
Eye/Face VisionIndirect Vent Goggles (ANSI Z87.1+).[1][2]

Operational Protocol: A Self-Validating System

This workflow is designed so that Step N cannot be completed safely unless Step N-1 was executed correctly.

Phase 1: Pre-Operational Gowning (The "Clean" Zone)[2]
  • Inspection: Check Tyvek sleeves for tears.[2] Verify respirator seal (positive/negative pressure check).[1][2]

  • Inner Glove Donning: Don standard nitrile gloves. Tape the cuff of the lab coat over these gloves if using a standard coat, or tuck under the elastic cuff of a Tyvek suit.

  • Outer Glove Donning: Don the extended-cuff nitrile gloves. Validation: Ensure the outer glove covers the wrist gap entirely.

Phase 2: Handling & Weighing (The "Hot" Zone)[1][2]
  • Location: Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat. Reason: Charged HBr salts will "jump," creating invisible surface contamination.

  • Solubilization: Dissolve the solid inside the hood immediately after weighing. Handling the compound in solution (e.g., DMSO/Methanol) reduces the inhalation risk significantly compared to the dry powder.

Phase 3: Decontamination & Doffing (The Critical Failure Point)

Most exposures occur here due to resuspension of dust from PPE.[2]

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood. Discard into solid hazardous waste.

  • Solvent Wipe: Wipe the exterior of the stock solution container with a methanol-dampened Kimwipe before removing it from the hood.

  • Hand Wash: Wash hands (still wearing inner gloves) with soap and water to remove any potential permeation.[1][2]

  • Final Doffing: Remove inner gloves and respirator outside the immediate work zone.

Visualized Workflows

Logic Diagram: Hazard-to-Control Pathway

This diagram illustrates the decision-making logic used to determine the safety protocols above.

RiskLogicSubstance(S)-4-Hydroxy Propranolol HBrProp1Potent Beta-BlockerSubstance->Prop1Prop2HBr Salt FormSubstance->Prop2Prop3Fine DustSubstance->Prop3Risk1Systemic Toxicity(Bradycardia)Prop1->Risk1Risk2Mucosal IrritationProp2->Risk2Risk3Inhalation RouteProp3->Risk3Control1P100 / PAPRRisk1->Control1Control2Double Nitrile GlovesRisk1->Control2Dermal AbsorptionRisk2->Control2Risk3->Control1Control3Fume Hood / BSCRisk3->Control3

Figure 1: Risk Assessment Logic Flow. Red nodes indicate intrinsic hazards; Green nodes indicate required engineering/PPE controls.[1][2]

Workflow Diagram: The "Beak Method" Doffing Sequence

DoffingStartTask Complete(Inside Hood)Step11. Wipe Containers(Methanol Damp Wipe)Start->Step1Step22. Remove Outer Gloves(Peel from cuff, turn inside out)Step1->Step2Step33. Inspect Inner Gloves(Check for visible tears/stains)Step2->Step3DecisionContaminationVisible?Step3->DecisionActionClean4. Wash Inner Gloves(Soap & Water)Decision->ActionCleanNoActionDirty4. Emergency Doffing(Remove Inner Gloves immediately)Decision->ActionDirtyYesEnd5. Exit Lab & Wash HandsActionClean->EndActionDirty->End

Figure 2: Safe Doffing Protocol. This sequence prevents the migration of contaminants from the fume hood to the general laboratory environment.

Disposal & Emergency Response

Waste Management

Do not dispose of down the drain. Beta-blockers are persistent environmental pollutants.[1]

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into High Hazard Pharmaceutical Waste (often designated for incineration).[2]

  • Liquid Waste: All mother liquors and rinsates must be collected in a dedicated carboy labeled "Halogenated Organic Solvents + Toxic API."

  • Container Deactivation: Rinse empty vials with methanol before disposal. Treat the rinsate as hazardous waste.

Emergency Procedures
  • Inhalation: Remove victim to fresh air immediately.[1] Alert Medical Services that the patient may have been exposed to a potent beta-blocker.[1][2] Monitor pulse; be prepared for bradycardia.

  • Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Do not use ethanol (enhances absorption).[1][2]

  • Spill Cleanup:

    • Evacuate the immediate area.[4]

    • Don full PPE (including P100 respirator).[1][2]

    • Cover spill with wet paper towels (to prevent dust).[2]

    • Wipe up and place in hazardous waste.

    • Clean area with 10% bleach solution (degrades the organic structure) followed by water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 119572, 4-Hydroxypropranolol.[1][2] Retrieved from [Link][1][2]

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[2] British Journal of Pharmacology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1][2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.